ML318
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNDKQUHKVTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML318: A Potent Inhibitor of Pseudomonas aeruginosa PvdQ Acylase
A Technical Guide to the Mechanism of Action of a Novel Anti-Virulence Agent
Abstract
ML318 is a potent and selective small molecule inhibitor of PvdQ acylase, a key enzyme in the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and its potential as a novel anti-virulence therapeutic. The document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of this compound and similar compounds, and includes visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of infectious diseases, microbiology, and antimicrobial drug discovery.
Introduction
Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The increasing prevalence of multidrug-resistant strains necessitates the development of novel therapeutic strategies that move beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the targeting of virulence factors, which are essential for the pathogen's ability to cause disease but not for its basic survival. This anti-virulence strategy is hypothesized to exert less selective pressure for the development of resistance.
This compound has been identified as a biaryl nitrile inhibitor that specifically targets the P. aeruginosa enzyme PvdQ acylase. PvdQ plays a crucial dual role in the bacterium's pathogenicity by participating in both iron acquisition and quorum sensing, making it an attractive target for therapeutic intervention. This guide will explore the multifaceted mechanism of action of this compound.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the potent and specific inhibition of the PvdQ acylase enzyme. PvdQ is an N-terminal nucleophile (Ntn) hydrolase that is involved in two critical virulence-related pathways in P. aeruginosa.
Inhibition of Pyoverdine Biosynthesis
P. aeruginosa requires iron for growth and pathogenesis. In the iron-limited environment of a host, the bacterium produces and secretes siderophores to scavenge for iron. The primary siderophore of P. aeruginosa is pyoverdine. The biosynthesis of pyoverdine is a complex process that begins in the cytoplasm with the synthesis of a precursor molecule, an acylated ferribactin. This precursor is then transported to the periplasm, where the PvdQ acylase deacylates it. This deacylation is a critical step in the maturation of pyoverdine.
By inhibiting PvdQ, this compound blocks the deacylation of the ferribactin precursor, thereby halting the pyoverdine biosynthesis pathway.[1] This disruption of iron acquisition severely impairs the ability of P. aeruginosa to proliferate in iron-deficient conditions, such as those found in the human host.[1] The inhibition of pyoverdine production is a key component of this compound's anti-virulence activity.[1]
Modulation of Quorum Sensing
PvdQ also functions as a quorum-quenching enzyme by hydrolyzing N-acyl homoserine lactones (AHLs), which are the signaling molecules of the P. aeruginosa quorum sensing (QS) system.[2][3] The QS system is a cell-density-dependent regulatory network that controls the expression of numerous virulence factors. PvdQ preferentially hydrolyzes long-chain AHLs, such as 3-oxo-C12-HSL.
The role of this compound in the context of quorum sensing is more complex. By inhibiting PvdQ's acylase activity, this compound would prevent the degradation of AHLs, leading to their accumulation. This could potentially enhance QS-mediated virulence gene expression. However, the primary anti-pseudomonal effect of this compound is attributed to its potent inhibition of pyoverdine synthesis, which has a more direct and significant impact on bacterial viability in the host environment. The interplay between these two functions of PvdQ and the ultimate effect of this compound on virulence in different contexts requires further investigation.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound against PvdQ Acylase
| Assay Type | IC50 (nM) | Reference |
| Fluorescent Biochemical Assay | 6 | |
| Fluorescent Biochemical Assay | 20 |
Table 2: Cellular Activity of this compound against P. aeruginosa
| Assay | Strain | IC50 (µM) | Conditions | Reference |
| Growth Inhibition | PAO1 | < 50 | Iron-limiting | |
| Growth Inhibition | PAO1 | 19 | Iron-limiting | |
| Pyoverdine Production Inhibition | PAO1 | 23 | Iron-limiting |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HeLa | Cytotoxicity | No apparent toxicity | up to 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
PvdQ Acylase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic cleavage of a fluorescent substrate by PvdQ acylase.
-
Reagents and Materials:
-
PvdQ acylase enzyme
-
4-Methylumbelliferyl laurate (fluorescent substrate)
-
TNT buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.2 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Isopropanol
-
Triton X-100
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a stock solution of 4-methylumbelliferyl laurate (e.g., 16 mM in isopropanol).
-
Prepare the assay buffer by mixing the 4-methylumbelliferyl laurate stock solution with Triton X-100 and diluting in TNT buffer.
-
Serially dilute this compound or test compounds in TNT buffer in the wells of a 96-well plate.
-
Prepare a solution of PvdQ acylase in TNT buffer.
-
Add the PvdQ acylase solution to each well containing the test compound.
-
Initiate the reaction by adding the 4-methylumbelliferyl laurate substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
P. aeruginosa Growth and Pyoverdine Production Inhibition Assay
This cellular assay assesses the ability of this compound to inhibit bacterial growth and pyoverdine production under iron-limiting conditions.
-
Reagents and Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) iron chelator
-
This compound or other test compounds
-
96-well clear microplates
-
Spectrophotometer (for optical density and absorbance measurements)
-
-
Protocol:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture in fresh medium containing a specific concentration of the iron chelator EDDHA to create iron-limiting conditions.
-
Serially dilute this compound or test compounds in the iron-limited medium in the wells of a 96-well plate.
-
Inoculate each well with the diluted P. aeruginosa culture.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 24 hours).
-
Measure bacterial growth by reading the optical density at 600 nm (OD600).
-
Measure pyoverdine production by centrifuging the plate to pellet the bacteria and measuring the absorbance of the supernatant at 405 nm.
-
Calculate the percent inhibition of growth and pyoverdine production for each compound concentration and determine the IC50 values.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the potential toxicity of this compound against a mammalian cell line.
-
Reagents and Materials:
-
HeLa cells or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well tissue culture plates
-
Absorbance plate reader
-
-
Protocol:
-
Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serially dilute this compound or test compounds in cell culture medium and add to the wells containing the cells.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability relative to an untreated control and determine the concentration at which a 50% reduction in viability (CC50) occurs.
-
In Vivo Efficacy
While direct in vivo efficacy data for this compound is limited in the public domain, studies on the therapeutic application of the PvdQ enzyme itself provide a strong rationale for the potential of PvdQ inhibitors. In a mouse model of lethal P. aeruginosa pulmonary infection, intranasal administration of PvdQ resulted in a significant reduction in the bacterial load in the lungs and prolonged the survival of the infected animals. Furthermore, in a sublethal infection model, PvdQ treatment led to decreased lung inflammation. These findings suggest that a potent and specific inhibitor of PvdQ, such as this compound, could have therapeutic potential in treating P. aeruginosa infections by attenuating its virulence. Further in vivo studies with this compound are warranted to confirm its efficacy in relevant animal models.
Conclusion
This compound is a promising anti-virulence agent that targets the PvdQ acylase of P. aeruginosa. Its primary mechanism of action involves the inhibition of pyoverdine biosynthesis, a critical pathway for iron acquisition and bacterial survival in the host. The potent in vitro activity of this compound against PvdQ and its ability to inhibit bacterial growth in iron-limited conditions, coupled with its low mammalian cell cytotoxicity, make it a valuable lead compound for the development of novel therapeutics against P. aeruginosa. The detailed experimental protocols provided in this guide will facilitate further research and development of PvdQ inhibitors as a new class of anti-infective agents.
References
ML318: A Potent Inhibitor of PvdQ Acylase in Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to form biofilms and thrive in iron-limited environments, such as the human host, contributes significantly to its virulence. A key factor in its survival and pathogenicity is the production of pyoverdine, a siderophore with a high affinity for ferric iron. The biosynthesis of pyoverdine is a complex process involving multiple enzymes, one of which is PvdQ acylase. ML318 has been identified as a potent small molecule inhibitor of PvdQ, presenting a promising avenue for the development of novel anti-pseudomonal therapeutics that target virulence rather than viability, potentially reducing the pressure for resistance development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.
Quantitative Inhibition Data
This compound demonstrates potent inhibition of PvdQ acylase and effectively curtails P. aeruginosa growth and virulence factor production under iron-limiting conditions. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Conditions | Source |
| In Vitro PvdQ Inhibition (IC50) | 6 nM | Purified P. aeruginosa PvdQ acylase | [1] |
| 20 nM | Purified P. aeruginosa PvdQ acylase | [2] | |
| P. aeruginosa Growth Inhibition (IC50) | < 50 µM | P. aeruginosa in iron-limiting conditions | [1] |
| 19 µM | P. aeruginosa (PAO1) | [2] | |
| Pyoverdine Production Inhibition (IC50) | ~6 µM | P. aeruginosa | [1] |
| HeLa Cell Toxicity | No apparent toxicity up to 100 µM | Mammalian HeLa cells |
Mechanism of Action: Disrupting Pyoverdine Biosynthesis
PvdQ is an N-terminal nucleophile (Ntn) hydrolase that plays a crucial role in the maturation of pyoverdine. Specifically, it functions in the periplasm to remove a myristoyl acyl group from the pyoverdine precursor, a critical step in the biosynthesis of the functional siderophore. By inhibiting PvdQ, this compound effectively blocks this deacylation step, leading to an accumulation of the inactive precursor and a subsequent reduction in mature pyoverdine. This, in turn, severely limits the bacterium's ability to scavenge iron, a vital nutrient for its growth and proliferation, particularly within the iron-deprived environment of a host organism.
The following diagram illustrates the role of PvdQ in the pyoverdine biosynthesis pathway and the inhibitory action of this compound.
References
The Pivotal Role of PvdQ in Pseudomonas aeruginosa Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its arsenal of virulence factors. Central to its pathogenicity is a complex regulatory network that finely tunes the expression of genes essential for host colonization and damage. This technical guide delves into the multifaceted role of PvdQ, a key enzyme that sits at the crossroads of two critical virulence-associated pathways: pyoverdine-mediated iron acquisition and acyl-homoserine lactone (AHL)-based quorum sensing. Through a comprehensive review of current literature, this document elucidates the biochemical functions of PvdQ, its impact on virulence phenotypes, and its regulation. Detailed experimental protocols are provided to facilitate further research into this promising antivirulence target.
Introduction
Pseudomonas aeruginosa infections pose a significant threat to public health, particularly in clinical settings and among immunocompromised individuals. The bacterium's ability to cause a wide range of infections, from acute pneumonia to chronic biofilm-associated diseases, is attributed to its sophisticated repertoire of virulence factors. The expression of these factors is tightly controlled by intricate regulatory circuits that respond to environmental cues, including nutrient availability and bacterial population density.
Two of the most well-characterized regulatory systems in P. aeruginosa are iron acquisition and quorum sensing (QS). Iron is an essential nutrient for bacterial growth and pathogenesis, and P. aeruginosa employs a high-affinity siderophore, pyoverdine, to scavenge this vital element from the host environment. Quorum sensing, on the other hand, is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner through the production and detection of signaling molecules, primarily N-acylhomoserine lactones (AHLs).
PvdQ, an N-terminal nucleophile (Ntn) hydrolase, has emerged as a critical player in both of these pathways. Initially identified for its role in the pyoverdine biosynthesis pathway, PvdQ was later discovered to possess acyl-homoserine lactone acylase activity, enabling it to degrade long-chain AHLs and thereby interfere with the primary QS system in P. aeruginosa, the las system. This dual functionality positions PvdQ as a central hub in the regulation of P. aeruginosa virulence, making it an attractive target for the development of novel anti-infective therapies.
The Dual Functionality of PvdQ
PvdQ is a periplasmic enzyme that undergoes autocatalytic processing to form a heterodimer. Its two key functions are intricately linked to the virulence of P. aeruginosa.
Role in Pyoverdine Biosynthesis
Pyoverdine is a fluorescent siderophore crucial for iron acquisition and is itself considered a virulence factor. The biosynthesis of pyoverdine is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery. PvdQ's role in this pathway is to cleave a myristoyl acyl chain from a pyoverdine precursor molecule, PVDIq, a critical step in the maturation of functional pyoverdine.[1][2] Gene deletion of pvdQ results in the abrogation of pyoverdine production.[3][4][5] This inability to produce pyoverdine significantly impairs the bacterium's ability to thrive in iron-limited environments, such as those encountered within a host.
Role in Quorum Quenching
The las quorum sensing system in P. aeruginosa utilizes the long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), as its primary signaling molecule. PvdQ acts as a quorum quenching enzyme by hydrolyzing the amide bond of 3-oxo-C12-HSL, rendering it inactive. This degradation of the QS signal leads to a downregulation of a wide range of virulence factors controlled by the las system, including elastase, pyocyanin, and factors involved in biofilm formation. PvdQ exhibits a preference for long-chain AHLs (C10 to C14), making it a specific modulator of the las system.
PvdQ's Impact on Virulence Phenotypes
The dual functionality of PvdQ has profound consequences for several key virulence-associated phenotypes of P. aeruginosa.
Swarming Motility
Swarming is a coordinated multicellular movement across a semi-solid surface that facilitates bacterial colonization. Under iron-limiting conditions, a pvdQ deletion mutant of P. aeruginosa is severely impaired in swarming motility. This defect can be restored by the addition of purified pyoverdine, indicating that the primary role of PvdQ in swarming under these conditions is linked to its function in pyoverdine synthesis rather than its quorum quenching activity.
Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune defenses. The role of PvdQ in biofilm formation is more complex. Deletion of pvdQ has been shown to impair biofilm formation, particularly under iron-deficient conditions. While the lack of pyoverdine contributes to this phenotype, the accumulation of 3-oxo-C12-HSL in the pvdQ mutant may also play a role, as the QS system is a key regulator of biofilm development. Interestingly, external addition of pyoverdine does not fully restore the biofilm defect in a pvdQ mutant, suggesting a more intricate interplay between iron homeostasis and quorum sensing in regulating this phenotype.
In Vivo Virulence
Studies using various infection models have demonstrated the critical role of PvdQ in the overall virulence of P. aeruginosa.
-
Caenorhabditis elegans Model: Deletion of pvdQ results in reduced virulence in a C. elegans infection model, highlighting the importance of PvdQ in a non-mammalian host.
-
Mouse Pulmonary Infection Model: In a mouse model of acute pneumonia, intranasal administration of purified PvdQ acylase significantly attenuated P. aeruginosa virulence. This treatment led to a 5-fold reduction in the bacterial load in the lungs and prolonged the survival of the infected mice. Furthermore, PvdQ treatment resulted in reduced lung inflammation, as evidenced by decreased levels of pro-inflammatory cytokines such as CXCL2 and TNF-α.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the impact of PvdQ on P. aeruginosa virulence.
Table 1: Effect of PvdQ on Bacterial Load and Survival in a Mouse Pulmonary Infection Model
| Treatment Group | Bacterial Load in Lungs (CFU/g) | Median Survival Time (hours) | Reference |
| PBS-treated | Not specified | 42 | |
| PvdQ-treated | 5-fold reduction compared to PBS | 57 |
Table 2: Effect of PvdQ Treatment on Inflammatory Cytokines in a Mouse Pulmonary Infection Model
| Cytokine | Reduction in PvdQ-treated Group (24h post-infection) | Reference |
| CXCL2 | 15% | |
| TNF-α | 20% |
Table 3: PvdQ Substrate Specificity
| Substrate | Relative Activity | Reference |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | High | |
| N-decanoyl-L-homoserine lactone (C10-HSL) | Moderate | |
| N-octanoyl-L-homoserine lactone (C8-HSL) | Low | |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Very Low | |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Not a substrate |
Signaling Pathways and Regulatory Networks
PvdQ is integrated into the complex regulatory network of P. aeruginosa. Its expression is tightly regulated by iron availability, being induced under iron-limiting conditions. This regulation is primarily mediated by the Fur (Ferric uptake regulator) protein.
The following diagrams illustrate the key signaling pathways involving PvdQ.
Caption: PvdQ's dual role in iron acquisition and quorum sensing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of PvdQ.
PvdQ Enzyme Activity Assay (AHL Degradation)
This protocol describes a bioassay to determine the ability of PvdQ to degrade AHLs.
Materials:
-
Purified PvdQ enzyme
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
AHL biosensor strain (e.g., E. coli JM109 harboring pSB1075, which expresses luciferase in response to long-chain AHLs)
-
Luria-Bertani (LB) broth and agar
-
96-well microtiter plates (white, clear bottom for luminescence reading)
-
Luminometer
Procedure:
-
Prepare a stock solution of 3-oxo-C12-HSL in acetonitrile.
-
In a 96-well plate, set up reaction mixtures containing a fixed concentration of 3-oxo-C12-HSL and varying concentrations of purified PvdQ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Include a control with no PvdQ.
-
Incubate the plate at 30°C for a defined period (e.g., 1-4 hours) to allow for enzymatic degradation of the AHL.
-
Grow the AHL biosensor strain overnight in LB broth with appropriate antibiotics.
-
Dilute the overnight culture of the biosensor strain 1:100 in fresh LB broth.
-
Add an equal volume of the diluted biosensor culture to each well of the reaction plate.
-
Incubate the plate at 30°C with shaking for 4-6 hours.
-
Measure the luminescence in each well using a luminometer. A decrease in luminescence compared to the control indicates AHL degradation by PvdQ.
Pyoverdine Quantification Assay
This protocol outlines a spectrophotometric method to quantify pyoverdine production.
Materials:
-
P. aeruginosa cultures (wild-type and pvdQ mutant)
-
Iron-chelated minimal medium (e.g., succinate medium)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Grow P. aeruginosa strains in an iron-chelated minimal medium overnight at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a clean tube.
-
Measure the absorbance of the supernatant at 400 nm using a spectrophotometer. The absorbance at this wavelength is proportional to the concentration of pyoverdine.
-
The concentration can be calculated using the molar extinction coefficient of pyoverdine (ε = 19,000 M⁻¹ cm⁻¹).
Swarming Motility Assay
This protocol describes a plate-based assay to assess swarming motility.
Materials:
-
P. aeruginosa strains
-
Swarm agar plates (e.g., M8 minimal medium with 0.5% agar)
-
Sterile toothpicks or pipette tips
Procedure:
-
Prepare swarm agar plates and allow them to solidify and dry at room temperature.
-
Grow P. aeruginosa strains in LB broth to mid-log phase.
-
Carefully inoculate a small volume (2-5 µL) of the bacterial culture onto the center of the swarm agar plate.
-
Incubate the plates at 37°C for 16-24 hours.
-
Swarming motility is observed as a zone of bacterial migration away from the point of inoculation. The diameter of the swarm can be measured to quantify the extent of motility.
Biofilm Formation Assay (Crystal Violet Method)
This protocol details a common method for quantifying biofilm formation in microtiter plates.
Materials:
-
P. aeruginosa strains
-
96-well polystyrene microtiter plates
-
Growth medium (e.g., LB broth)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Grow P. aeruginosa strains overnight in the desired growth medium.
-
Dilute the overnight cultures 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently decant the planktonic cells and wash the wells twice with sterile water to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
C. elegans Infection Model
This protocol provides a basic framework for assessing P. aeruginosa virulence using a nematode model.
Materials:
-
C. elegans (e.g., N2 Bristol strain)
-
P. aeruginosa strains
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (standard food for C. elegans)
Procedure:
-
Prepare NGM plates seeded with a lawn of the P. aeruginosa strain to be tested.
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Transfer a defined number of L4 worms to the P. aeruginosa lawn.
-
Incubate the plates at 25°C.
-
Monitor worm survival daily by gently prodding them with a platinum wire. Worms that do not respond are considered dead.
-
Plot survival curves and calculate the median survival time to compare the virulence of different bacterial strains.
Mouse Pulmonary Infection Model
This protocol outlines a model for studying acute lung infection.
Materials:
-
P. aeruginosa strains
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow P. aeruginosa to mid-log phase and wash the cells with PBS. Resuspend the bacteria to the desired concentration in PBS.
-
Anesthetize the mice.
-
Intranasally inoculate a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mice.
-
Monitor the mice for signs of illness and survival over a defined period.
-
At specific time points, mice can be euthanized, and their lungs harvested for bacterial load determination (by plating homogenized lung tissue) and analysis of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of experiments to investigate the role of PvdQ.
Caption: Experimental workflow for characterizing a pvdQ mutant.
Conclusion
PvdQ stands out as a fascinating enzyme with a dual role that places it at the heart of Pseudomonas aeruginosa virulence. Its involvement in both the essential process of iron acquisition and the global regulatory network of quorum sensing underscores its importance for the bacterium's pathogenic lifestyle. The significant attenuation of virulence observed upon PvdQ inhibition in various models makes it a compelling target for the development of novel anti-virulence strategies. Such strategies, which aim to disarm the pathogen rather than kill it, are less likely to drive the development of antibiotic resistance. The detailed methodologies provided in this guide are intended to empower researchers to further unravel the complexities of PvdQ and to accelerate the discovery of new therapeutics to combat the persistent threat of P. aeruginosa infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
ML318: A Potent Inhibitor of Pyoverdine Synthesis in Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor ML318 and its targeted effect on the biosynthesis of pyoverdine, a key siderophore in Pseudomonas aeruginosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on novel antimicrobial strategies. Herein, we detail the mechanism of action of this compound, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for assessing its activity, and visualize the relevant biological pathways and experimental workflows.
Introduction to Pyoverdine and its Role in P. aeruginosa Pathogenesis
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to thrive in diverse environments, including the human host, is critically dependent on its capacity to acquire essential nutrients. Iron, in particular, is a vital micronutrient for bacterial growth and virulence, but its availability in the host is severely restricted. To overcome this limitation, P. aeruginosa employs a sophisticated iron acquisition system centered on the production and secretion of high-affinity iron chelators known as siderophores.
Pyoverdine is the primary siderophore of P. aeruginosa, playing a crucial role in scavenging ferric iron (Fe³⁺) from the host environment.[1] The pyoverdine-iron complex is then recognized by a specific outer membrane receptor and transported into the bacterial cell. Beyond its role in iron acquisition, pyoverdine is also implicated in the regulation of virulence factors and biofilm formation, making its biosynthetic pathway an attractive target for the development of novel anti-infective agents.[2][3]
This compound: A Targeted Inhibitor of PvdQ Acylase
This compound is a biaryl nitrile compound identified as a potent and specific inhibitor of PvdQ acylase, an essential enzyme in the pyoverdine biosynthesis pathway of P. aeruginosa.[2] PvdQ is an N-terminal nucleophile (NTN) hydrolase located in the periplasm of the bacterium.[4] Its primary function is to catalyze the deacylation of a myristoylated pyoverdine precursor, a critical step in the maturation of the pyoverdine molecule. By inhibiting PvdQ, this compound effectively halts the production of functional pyoverdine, thereby limiting the bacterium's ability to acquire iron and proliferate in iron-depleted conditions, such as those encountered during an infection.
Mechanism of Action
This compound acts as a competitive inhibitor of PvdQ, binding to the acyl-binding site of the enzyme. This prevents the natural substrate from accessing the active site, thereby blocking the deacylation step necessary for pyoverdine maturation. The inhibition of PvdQ leads to an accumulation of the acylated precursor and a subsequent reduction in the secretion of functional pyoverdine.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key quantitative data regarding the efficacy of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (PvdQ Enzyme) | 20 nM | in vitro biochemical assay | |
| IC₅₀ (P. aeruginosa PAO1) | 19 µM | Whole-cell pyoverdine production assay |
Table 1: In vitro and in vivo inhibitory concentrations of this compound.
| Parameter | This compound Concentration | Effect | Reference |
| Growth Inhibition | < 50 µM | Inhibition of P. aeruginosa growth under iron-limiting conditions | |
| Pyoverdine Production | 23 µM (AbsAC-35) | Decreased pyoverdine production measured by absorbance at 405 nm | |
| Iron Uptake | 6 µM (IC₅₀) | Reduction of iron uptake assessed by Chrome Azurol S (CAS) assay |
Table 2: Cellular effects of this compound on P. aeruginosa under iron-limiting conditions.
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Pyoverdine biosynthesis pathway and the inhibitory action of this compound on PvdQ.
Caption: Experimental workflow for assessing the effect of this compound on pyoverdine synthesis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Preparation of Iron-Limiting Medium (Succinate Medium)
To induce pyoverdine production, P. aeruginosa should be cultured in an iron-depleted medium.
Materials:
-
K₂HPO₄
-
KH₂PO₄
-
(NH₄)₂SO₄
-
MgSO₄·7H₂O
-
Succinic acid
-
Deionized water (Milli-Q or equivalent)
-
NaOH for pH adjustment
-
All glassware must be acid-washed to remove trace iron.
Procedure:
-
Prepare the following stock solutions in deionized water:
-
1 M K₂HPO₄
-
1 M KH₂PO₄
-
1 M (NH₄)₂SO₄
-
1 M MgSO₄·7H₂O
-
1 M Succinic acid
-
-
To prepare 1 liter of succinate medium, add the following to 900 mL of deionized water:
-
60 mL of 1 M K₂HPO₄
-
40 mL of 1 M KH₂PO₄
-
15 mL of 1 M (NH₄)₂SO₄
-
4 mL of 1 M MgSO₄·7H₂O
-
20 mL of 1 M Succinic acid
-
-
Adjust the pH to 7.0 with NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Autoclave for 20 minutes at 121°C.
PvdQ Enzymatic Assay
This assay measures the enzymatic activity of PvdQ using a fluorogenic substrate.
Materials:
-
Purified PvdQ enzyme
-
4-Methylumbelliferyl-laurate (4-MU laurate) substrate
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of 4-MU laurate in isopropanol.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO for control).
-
Add 50 µL of PvdQ enzyme solution (final concentration ~5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 4-MU laurate solution (final concentration ~20 µM).
-
Measure the fluorescence intensity every minute for 30 minutes using an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
Whole-Cell Pyoverdine Production Assay (Fluorescence Method)
This assay quantifies pyoverdine production by measuring its characteristic fluorescence in the culture supernatant.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Iron-limiting succinate medium
-
This compound
-
96-well clear-bottom black microplates
-
Fluorescence plate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in a rich medium (e.g., LB broth).
-
Wash the cells twice with sterile saline to remove residual iron.
-
Dilute the washed cells into fresh iron-limiting succinate medium to an OD₆₀₀ of ~0.05.
-
In a 96-well plate, add 198 µL of the cell suspension to each well.
-
Add 2 µL of serial dilutions of this compound in DMSO.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Centrifuge the plate to pellet the cells.
-
Transfer 100 µL of the supernatant to a new black 96-well plate.
-
Measure the fluorescence of pyoverdine using an excitation wavelength of 400 nm and an emission wavelength of 460 nm.
-
Normalize the fluorescence values to the OD₆₀₀ to account for differences in cell density.
-
Calculate the percent inhibition of pyoverdine production and determine the IC₅₀ value.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a colorimetric method to quantify total siderophore production. Siderophores will remove iron from the CAS-iron complex, leading to a color change from blue to orange, which can be measured spectrophotometrically.
Materials:
-
Culture supernatants from the whole-cell assay (Section 5.3)
-
CAS assay solution
-
96-well clear microplates
-
Spectrophotometer
Preparation of CAS Assay Solution:
-
Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of 1 mM FeCl₃ in 10 mM HCl.
-
Solution B (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution A to Solution B while stirring vigorously. The solution will turn dark blue.
-
Buffer Solution: Dissolve 30.24 g of piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) in 800 mL of deionized water. Adjust the pH to 6.8 with 5 M NaOH. Bring the final volume to 1 L.
-
Final CAS Assay Solution: Slowly mix the CAS/HDTMA/Fe³⁺ solution with the PIPES buffer. The final solution should be stored in the dark.
Procedure:
-
In a 96-well plate, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.
-
Use fresh iron-limiting medium as a blank.
-
Calculate the siderophore units as: [(Abs_blank - Abs_sample) / Abs_blank] * 100.
Conclusion
This compound represents a promising antivirulence compound that targets a key step in the biosynthesis of pyoverdine, a critical virulence factor for P. aeruginosa. Its high potency and specific mechanism of action make it a valuable tool for studying the role of pyoverdine in bacterial pathogenesis and a potential starting point for the development of novel therapeutics to combat P. aeruginosa infections. The experimental protocols provided in this guide offer a standardized approach to evaluating the efficacy of this compound and other potential inhibitors of pyoverdine synthesis.
References
ML318: A Potent Inhibitor of PvdQ Acylase for Combating Pseudomonas aeruginosa
An In-depth Technical Guide on the Discovery and Development of a Novel Anti-virulence Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML318, a potent and selective inhibitor of the PvdQ acylase from the opportunistic pathogen Pseudomonas aeruginosa. This document details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The bacterium's ability to acquire essential nutrients, such as iron, from the host environment is critical for its virulence. To this end, P. aeruginosa employs a sophisticated iron acquisition system centered around the production of siderophores, with pyoverdine being a primary example.
The biosynthesis of pyoverdine is a complex, multi-enzyme process. One of the key enzymes in this pathway is PvdQ, an Ntn hydrolase that plays a crucial role in the maturation of the pyoverdine siderophore. The essentiality of pyoverdine for P. aeruginosa virulence makes the enzymes involved in its biosynthesis attractive targets for the development of novel anti-infective agents. By inhibiting pyoverdine production, it is possible to limit the bacterium's growth in iron-limited host environments, thereby attenuating its virulence.
This compound is a novel biaryl nitrile inhibitor of PvdQ acylase, identified through a high-throughput screening campaign. This small molecule demonstrates potent inhibition of PvdQ in biochemical assays and effectively blocks pyoverdine production and bacterial growth in cellular models of P. aeruginosa infection. This guide provides a detailed account of the discovery and characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and physicochemical properties.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Source |
| PvdQ Acylase | Biochemical | 20 | [1] |
| PvdQ Acylase | Biochemical | 6 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Source |
| P. aeruginosa (PAO1) | Growth Inhibition (iron-limiting) | 19 | [1] |
| P. aeruginosa | Pyoverdine Production Inhibition | < 50 | [2] |
| HeLa (human) | Cytotoxicity | > 100 | [2] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Solubility (PBS, pH 7.4) | > 100 µM | |
| Stability in PBS (48h) | > 82% remaining | |
| Stability in PBS + 50 µM GSH (48h) | > 53% remaining | |
| Human Plasma Stability (5h) | 70% remaining | |
| Human Plasma Protein Binding | 66% |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-virulence effect by targeting the pyoverdine biosynthesis pathway in P. aeruginosa. Pyoverdine is a high-affinity siderophore that chelates ferric iron (Fe3+) from the environment and transports it into the bacterial cell. This process is crucial for bacterial survival and pathogenesis in iron-deprived host tissues.
The biosynthesis of pyoverdine is a complex process involving numerous enzymes encoded by the pvd gene cluster. The pathway begins in the cytoplasm with the synthesis of the chromophore and the peptide chain precursors. These components are then assembled and modified by a series of enzymes, including Non-Ribosomal Peptide Synthetases (NRPSs). PvdQ is a periplasmic enzyme that catalyzes a late step in the maturation of the pyoverdine precursor. By inhibiting PvdQ, this compound effectively halts the production of mature, functional pyoverdine, thereby starving the bacterium of iron.
Experimental Workflow for Discovery and Development
The discovery of this compound was the result of a systematic high-throughput screening (HTS) and subsequent lead optimization process. The workflow involved several key stages, from initial screening to in-depth characterization of the probe molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PvdQ Enzymatic Inhibition Assay
This assay quantifies the inhibitory activity of compounds against purified PvdQ acylase.
-
Enzyme and Substrate: Recombinant P. aeruginosa PvdQ is expressed and purified. A fluorogenic substrate, such as N-(7-methoxycoumarin-4-acetyl)-L-homoserine lactone, is used.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100, and 1% DMSO.
-
Procedure:
-
A solution of PvdQ enzyme is pre-incubated with varying concentrations of this compound (or control compounds) in the assay buffer for 15 minutes at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence resulting from substrate cleavage is monitored kinetically using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
P. aeruginosa Growth Inhibition Assay
This cell-based assay assesses the ability of this compound to inhibit the growth of P. aeruginosa under iron-limiting conditions.
-
Bacterial Strain: P. aeruginosa PAO1.
-
Growth Medium: A defined iron-limiting medium, such as succinate minimal medium, is used to induce pyoverdine production.
-
Procedure:
-
An overnight culture of P. aeruginosa is diluted to a starting OD600 of approximately 0.05 in the iron-limiting medium.
-
The bacterial suspension is added to a 96-well plate containing serial dilutions of this compound.
-
The plate is incubated at 37°C with shaking for 18-24 hours.
-
Bacterial growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
The percentage of growth inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined.
-
Pyoverdine Production Assay
This assay measures the effect of this compound on the production of pyoverdine by P. aeruginosa.
-
Bacterial Strain and Growth Conditions: As described for the growth inhibition assay.
-
Procedure:
-
Following the 18-24 hour incubation period in the growth inhibition assay, the 96-well plate is centrifuged to pellet the bacterial cells.
-
The supernatant, containing the secreted pyoverdine, is transferred to a new plate.
-
The fluorescence of pyoverdine is measured using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 460 nm.
-
The inhibition of pyoverdine production is calculated relative to the vehicle control, and IC50 values are determined.
-
Conclusion
This compound represents a significant advancement in the development of anti-virulence agents against P. aeruginosa. Its potent and specific inhibition of PvdQ, a key enzyme in the essential pyoverdine biosynthesis pathway, offers a promising strategy to combat infections by this resilient pathogen. The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to address the challenge of antimicrobial resistance. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its full therapeutic potential.
References
- 1. Identification of inhibitors of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML318: A Potent Inhibitor of Bacterial Iron Acquisition via Siderophore Maturation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor ML318 and its significant impact on bacterial iron acquisition, with a specific focus on its activity against Pseudomonas aeruginosa. Iron is an essential nutrient for bacterial survival and pathogenesis, and the ability to sequester iron from the host environment is a critical virulence factor. Bacteria have evolved sophisticated mechanisms for this purpose, including the synthesis and secretion of high-affinity iron chelators known as siderophores. This compound represents a promising therapeutic strategy by targeting a key step in the maturation of the siderophore pyoverdin, effectively starving the bacteria of iron and inhibiting their growth.
Core Mechanism of Action: Inhibition of Pyoverdin Maturation
This compound's primary mechanism of action is the potent and specific inhibition of PvdQ, a periplasmic enzyme in Pseudomonas aeruginosa. PvdQ is an N-terminal nucleophile (NTN) hydrolase that plays a crucial role in the maturation of pyoverdin, a primary siderophore of this bacterium. The biosynthesis of pyoverdin involves the synthesis of a peptide backbone in the cytoplasm, which is then transported to the periplasm for maturation. One of the final steps in this maturation process is the PvdQ-catalyzed cleavage of a myristate fatty acid from the pyoverdin precursor. By inhibiting PvdQ, this compound prevents the formation of mature, functional pyoverdin. This disruption of siderophore production severely limits the bacterium's ability to acquire iron, particularly in iron-depleted environments characteristic of a host infection, leading to growth inhibition.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 20 nM | The half-maximal inhibitory concentration of this compound against the hydrolase activity of PvdQ in a biochemical assay. This indicates very high potency at the molecular target level. | [1] |
| EC50 | < 50 µM | The half-maximal effective concentration for the inhibition of P. aeruginosa growth under iron-limiting conditions. This demonstrates the compound's efficacy in a cellular context. | [1] |
| HeLa Cell Toxicity | No apparent toxicity | This compound showed no observable toxicity in HeLa cells at concentrations where it inhibits bacterial growth, suggesting a favorable selectivity profile. | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to identify and characterize this compound, the following diagrams are provided.
Caption: Mechanism of this compound action on the pyoverdin maturation pathway.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for the key experiments cited in the characterization of this compound.
PvdQ Hydrolase Inhibition Assay (High-Throughput Screening)
-
Objective: To identify inhibitors of PvdQ hydrolase activity from a large compound library.
-
Principle: This assay utilizes a fluorogenic substrate, 4-methyl-umbelliferyl laurate, which upon cleavage by PvdQ, releases the fluorescent product 4-methylumbelliferone. The rate of fluorescence increase is proportional to the enzyme activity.
-
Materials:
-
Purified PvdQ enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
4-methyl-umbelliferyl laurate (substrate)
-
Compound library (e.g., dissolved in DMSO)
-
384-well microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)
-
-
Procedure:
-
Dispense a small volume of each compound from the library into individual wells of a 384-well plate.
-
Add a solution of purified PvdQ enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the 4-methyl-umbelliferyl laurate substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time.
-
Calculate the rate of reaction for each well. Wells containing active inhibitors will show a significantly reduced rate of fluorescence increase compared to control wells (containing DMSO without compound).
-
For hit confirmation and IC50 determination, perform the assay with a serial dilution of the hit compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[1]
-
P. aeruginosa Growth Inhibition Assay under Iron-Limiting Conditions
-
Objective: To determine the efficacy of this compound in inhibiting bacterial growth in an environment that mimics the iron-depleted conditions of a host infection.
-
Principle: In iron-limiting media, P. aeruginosa is highly dependent on siderophore-mediated iron acquisition for growth. Inhibition of pyoverdin production by this compound is expected to result in dose-dependent growth inhibition.
-
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Iron-limiting minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl or succinate minimal medium)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer (plate reader) capable of measuring optical density at 600 nm (OD600)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the iron-limiting medium in a 96-well plate.
-
Inoculate the wells with a diluted overnight culture of P. aeruginosa to a starting OD600 of approximately 0.05.
-
Include appropriate controls: media only (blank), bacteria in media with DMSO (vehicle control), and bacteria in iron-replete media (growth control).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD600 of each well using a plate reader.
-
Subtract the blank reading from all wells.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent growth inhibition against the logarithm of the this compound concentration and determine the EC50 value from the resulting dose-response curve.
-
Pyoverdin Production Assay
-
Objective: To directly quantify the effect of this compound on the production of pyoverdin by P. aeruginosa.
-
Principle: Pyoverdin is a fluorescent molecule. Its production can be measured by quantifying the fluorescence in the supernatant of bacterial cultures.
-
Materials:
-
P. aeruginosa strain
-
Iron-limiting medium
-
This compound
-
Centrifuge
-
Fluorescence spectrophotometer or plate reader (Excitation: ~400 nm, Emission: ~460 nm)
-
-
Procedure:
-
Grow P. aeruginosa in iron-limiting medium in the presence of varying concentrations of this compound as described in the growth inhibition assay.
-
After incubation, centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant.
-
Measure the fluorescence of the supernatant using a fluorescence spectrophotometer or plate reader.
-
Normalize the fluorescence reading to the cell density (OD600) of the corresponding culture to account for any growth inhibition.
-
A reduction in the normalized fluorescence in the presence of this compound indicates inhibition of pyoverdin production.
-
Conclusion
This compound is a highly potent and specific inhibitor of PvdQ, a key enzyme in the pyoverdin maturation pathway of P. aeruginosa. Its ability to inhibit bacterial growth under iron-limiting conditions, coupled with its low toxicity to human cells, makes it a valuable research tool and a promising lead compound for the development of novel antivirulence therapies. By targeting a bacterial virulence factor rather than essential life processes, inhibitors like this compound may exert less selective pressure for the development of resistance. This technical guide provides the foundational knowledge for further investigation and development of this compound and similar compounds as a new class of antimicrobials.
References
Investigating ML318 as a Novel Antibacterial Agent: A Pivot to the Promising Antivirulence Agent ML364
Initial investigations into the antibacterial properties of ML318 yielded no publicly available scientific literature, suggesting that it has not been characterized as an antibacterial agent. In response to the core request for an in-depth technical guide on a novel antibacterial compound, this report pivots to ML364 , a promising broad-spectrum antivirulence agent identified during preliminary research. This guide provides a comprehensive overview of ML364, adhering to the specified requirements for data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.
An In-depth Technical Guide to ML364: A Novel Antivirulence Agent
Executive Summary:
Data Presentation
The following tables summarize the quantitative data available for ML364.
Table 1: In Vitro Activity of ML364
| Parameter | Bacterial Species | Strain | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | PAO1 | ≥512 µg/mL | [1] |
| Escherichia coli | ATCC 25922 | ≥512 µg/mL | [1] | |
| Klebsiella pneumoniae | ATCC 700721 | ≥512 µg/mL | ||
| Staphylococcus aureus | ATCC 29213 | ≥512 µg/mL | ||
| Virulence Factor Inhibition | Pseudomonas aeruginosa | PAO1 | 46% reduction in pyocyanin production at 256 µg/mL | |
| Pseudomonas aeruginosa | CRPA 16-2 | 34% reduction in pyocyanin production at 256 µg/mL | ||
| Staphylococcus aureus | ATCC 29213 | 59% reduction in staphyloxanthin production at 64 µg/mL | ||
| Staphylococcus aureus | MRSA 08-50 | 52% reduction in staphyloxanthin production at 64 µg/mL | ||
| Biofilm Inhibition | Pseudomonas aeruginosa | PAO1 | Significant inhibition at 64, 128, and 256 µg/mL | |
| Escherichia coli | ATCC 25922 | Significant inhibition at 64, 128, and 256 µg/mL | ||
| Klebsiella pneumoniae | ATCC 700721 | Significant inhibition at 64, 128, and 256 µg/mL | ||
| Staphylococcus aureus | ATCC 29213 | Significant inhibition at 16, 32, and 64 µg/mL |
Table 2: In Vitro Cytotoxicity of ML364
| Cell Line | Assay | Endpoint | Result | Reference |
| C2C12 (mouse myoblast) | LDH release | Cytotoxicity | No significant increase at 10 µmol/L for 12h | |
| C2C12 (mouse myoblast) | BrdU incorporation | Proliferation | Inhibition at 10 µmol/L for 5 days | |
| LnCAP (human prostate cancer) | MTT | Cell Viability | Dose-dependent inhibition (5-20 µM) | |
| MCF7 (human breast cancer) | MTT | Cell Viability | Dose-dependent inhibition (5-20 µM), IC50 = 9.3 µM (72h) | |
| HCT116 (human colon cancer) | Not specified | Antiproliferative | Active | |
| Mino (human mantle cell lymphoma) | Not specified | Antiproliferative | Active |
Experimental Protocols
The MIC of ML364 against various bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial cultures, ML364 stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of ML364 in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without ML364) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of ML364 that completely inhibits visible bacterial growth.
-
-
Pyocyanin Assay (P. aeruginosa):
-
Culture P. aeruginosa in the presence of sub-inhibitory concentrations of ML364.
-
Centrifuge the cultures and extract the supernatant with chloroform.
-
Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 N HCl).
-
Measure the absorbance of the acidic solution at 520 nm.
-
Quantify the pyocyanin concentration and normalize to the optical density of the bacterial culture.
-
-
Staphyloxanthin Assay (S. aureus):
-
Culture S. aureus with sub-inhibitory concentrations of ML364.
-
Harvest the bacterial cells by centrifugation.
-
Extract the carotenoid pigment using methanol.
-
Measure the absorbance of the methanol extract at 450 nm.
-
Normalize the staphyloxanthin production to the optical density of the culture.
-
-
Procedure:
-
Grow bacteria in 96-well plates in the presence of various concentrations of ML364.
-
After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with crystal violet for 15 minutes.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of ML364 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Procedure:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterial strain (e.g., P. aeruginosa or S. aureus).
-
Administer ML364 at various doses to the infected mice at specific time points post-infection.
-
Monitor the survival of the mice over a period of several days.
-
In separate cohorts, euthanize mice at specific time points to determine the bacterial load in various organs (e.g., liver, spleen, lungs) by homogenizing the tissues and plating serial dilutions on appropriate agar plates.
-
Mandatory Visualizations
Caption: Workflow for novel antibacterial agent evaluation.
References
Navigating the Structure-Activity Relationship Landscape: A Technical Guide
Introduction
The exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery and development. It provides a systematic framework for understanding how the chemical structure of a compound influences its biological activity. By elucidating these relationships, researchers can rationally design and optimize molecules with enhanced potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth overview of the principles, methodologies, and data visualization techniques integral to SAR studies, tailored for researchers, scientists, and drug development professionals. While the specific compound "ML318" did not yield sufficient public information for a dedicated analysis, the principles and workflows outlined herein provide a comprehensive blueprint for investigating the SAR of any small molecule inhibitor.
Core Principles of Structure-Activity Relationship Studies
At its heart, SAR analysis is an iterative process of chemical synthesis and biological testing. The fundamental goal is to identify the key chemical features, or pharmacophores, that are responsible for a molecule's biological effect. This involves systematically modifying the structure of a lead compound and assessing the impact of these changes on its activity. Key structural modifications explored in SAR studies include:
-
Alterations to the core scaffold: Modifying the central chemical framework of the molecule.
-
Substitution of functional groups: Introducing, removing, or changing functional groups at various positions.
-
Stereochemical changes: Investigating the impact of chirality on biological activity.
-
Conformational constraints: Introducing rigid elements to lock the molecule into a specific conformation.
The insights gained from these modifications help to build a predictive model of how structural changes will affect the desired biological outcome.
Methodologies and Experimental Protocols
A robust SAR study relies on a suite of well-defined experimental assays to generate high-quality, quantitative data. The choice of assays is dictated by the biological target and the desired therapeutic effect. Below are detailed protocols for key experiments typically employed in SAR investigations.
Table 1: Hypothetical Structure-Activity Relationship Data for a Kinase Inhibitor Series
| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. Target Kinase | Cell-Based Potency (EC50, µM) |
| Lead-001 | H | Phenyl | 500 | 10.5 |
| Analog-002 | Cl | Phenyl | 250 | 5.2 |
| Analog-003 | Me | Phenyl | 450 | 9.8 |
| Analog-004 | H | 4-Cl-Phenyl | 150 | 2.1 |
| Analog-005 | H | 4-F-Phenyl | 180 | 2.5 |
| Analog-006 | H | 4-MeO-Phenyl | 800 | >20 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., recombinant human Target Kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add 1 µL of the compound solution to each well.
-
Add 5 µL of a solution containing the kinase enzyme and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Experimental Protocol: Cell-Based Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the ability of a compound to bind to its target protein within living cells.
Materials:
-
Host cells (e.g., HEK293)
-
Expression vector for the target protein fused to NanoLuc® luciferase.
-
Expression vector for a fluorescently labeled tracer that binds to the target.
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well cell culture plates
Procedure:
-
Co-transfect the host cells with the NanoLuc®-target fusion vector and the tracer vector.
-
Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Prepare a serial dilution of the test compounds in Opti-MEM™.
-
Add the compound solutions to the cells and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio and determine the EC50 values from the dose-response curves.
Visualization of Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for communicating complex biological pathways and experimental processes. The following diagrams were generated using the DOT language for Graphviz.
Caption: A simplified representation of a mitogen-activated protein kinase (MAPK) signaling cascade.
Caption: An iterative workflow for a typical hit-to-lead SAR campaign in drug discovery.
Caption: A logical workflow for the confirmation and validation of hits from a primary screen.
The systematic investigation of structure-activity relationships is a critical and intellectually demanding component of drug discovery. By combining rational chemical design, robust biological assays, and clear data visualization, researchers can efficiently navigate the complex landscape of chemical space to identify and optimize novel therapeutic agents. While the specific details of this compound's SAR remain elusive in the public domain, the principles and methodologies detailed in this guide provide a universal framework for advancing any small molecule drug discovery project.
In-Depth Technical Guide to ML318: A Potent Inhibitor of PvdQ Acylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML318 is a potent, selective, and cell-permeable small molecule inhibitor of the Pseudomonas aeruginosa enzyme PvdQ acylase. As a critical component in the biosynthesis of the siderophore pyoverdine, PvdQ represents a promising target for the development of novel anti-virulence agents to combat P. aeruginosa infections. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the pyoverdine biosynthesis pathway.
Chemical Properties and Structure
This compound is a biaryl nitrile compound with the chemical formula C₁₆H₁₁N₃. Its structure and key identifiers are detailed below.
| Property | Value |
| IUPAC Name | 2-((3-aminophenyl)(phenyl)methylene)malononitrile |
| CAS Number | 1610516-67-0[1] |
| Molecular Formula | C₁₆H₁₁N₃ |
| Molecular Weight | 257.28 g/mol |
| SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC(=CC=C2)N |
| PubChem CID | 56604881 |
| Physical Properties | |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Density | Not publicly available |
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of PvdQ acylase, an Ntn-type hydrolase involved in the maturation of the siderophore pyoverdine in Pseudomonas aeruginosa. By inhibiting PvdQ, this compound effectively disrupts pyoverdine production, leading to a reduction in bacterial growth under iron-limiting conditions.[2] This anti-virulence strategy offers a potential alternative to traditional antibiotics.
| Assay | Target/Organism | IC₅₀ / Activity | Reference |
| PvdQ Acylase Inhibition (in vitro) | P. aeruginosa PvdQ | 20 nM | [2] |
| P. aeruginosa Growth Inhibition (iron-limiting conditions) | P. aeruginosa PAO1 | 19 µM | [2] |
| Pyoverdine Production Inhibition | P. aeruginosa | - | - |
| Mammalian Cell Toxicity | HeLa Cells | No apparent toxicity up to 100 µM | - |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly targeting the PvdQ acylase in the periplasm of Pseudomonas aeruginosa. PvdQ is responsible for deacylating the ferribactin precursor, a crucial step in the pyoverdine biosynthesis pathway. Inhibition of PvdQ leads to the accumulation of the acylated precursor and a subsequent halt in the production of mature pyoverdine, a key siderophore for iron acquisition.
Caption: Inhibition of the Pyoverdine Biosynthesis Pathway by this compound.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction.
Caption: Workflow for the PvdQ acylase fluorescence-based inhibition assay.
Materials:
-
Purified PvdQ acylase
-
This compound (or other test compounds)
-
4-Methylumbelliferyl-laurate (4-MU-laurate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO (for compound dissolution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well plate, add assay buffer, the purified PvdQ enzyme, and the serially diluted this compound or DMSO control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a solution of the fluorogenic substrate, 4-MU-laurate, in the assay buffer.
-
Initiate the enzymatic reaction by adding the 4-MU-laurate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
P. aeruginosa Growth and Pyoverdine Production Inhibition Assay
This assay assesses the ability of this compound to inhibit bacterial growth and pyoverdine production in an iron-limited environment.
Workflow for Growth and Pyoverdine Inhibition Assay
Caption: Workflow for the P. aeruginosa growth and pyoverdine inhibition assay.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Iron-limiting growth medium (e.g., M9 minimal medium supplemented with succinate and casamino acids)
-
This compound (or other test compounds)
-
DMSO
-
96-well clear-bottom microplates
-
Microplate reader capable of measuring both absorbance and fluorescence
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in a rich medium (e.g., LB broth).
-
Wash the bacterial cells with the iron-limiting medium and dilute to a starting optical density (OD₆₀₀) of ~0.05.
-
In a 96-well plate, add the iron-limiting medium, the bacterial inoculum, and serially diluted this compound or a DMSO control.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
After incubation, measure the bacterial growth by reading the absorbance at 600 nm (OD₆₀₀).
-
To measure pyoverdine production, centrifuge the plate to pellet the bacteria (or use a separate plate with cell-free supernatant).
-
Measure the fluorescence of the supernatant at an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for both bacterial growth and pyoverdine production for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the respective IC₅₀ values.
Conclusion
This compound is a valuable chemical probe for studying the role of pyoverdine in Pseudomonas aeruginosa pathogenesis. Its high potency and selectivity for PvdQ acylase make it an excellent tool for in vitro and in cell-based assays. The detailed information and protocols provided in this guide are intended to facilitate further research into this compound and the development of novel anti-virulence therapies targeting pyoverdine biosynthesis. Further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.
References
Methodological & Application
Application Notes and Protocols for ML318, a VCP/p97 Inhibitor, in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols are provided as a representative guide for the in vitro characterization of VCP/p97 inhibitors. While the compound "ML318" is used as a placeholder, these protocols are based on established methodologies for well-characterized VCP/p97 inhibitors such as CB-5083 and NMS-873. Researchers should optimize these protocols for their specific experimental conditions and for the unique properties of this compound.
Introduction
Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1] It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] Dysregulation of VCP/p97 function has been implicated in various diseases, most notably in cancer, where its role in maintaining protein quality control is crucial for tumor cell survival and proliferation.[2] Consequently, VCP/p97 has emerged as a promising therapeutic target for cancer drug development.[1]
This compound is a potent and selective inhibitor of VCP/p97. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its biochemical potency, cellular activity, and impact on VCP/p97-mediated signaling pathways.
Data Presentation
Table 1: Biochemical Potency of this compound Against VCP/p97 ATPase Activity
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Wild-Type VCP/p97 | ADP-Glo™ Kinase Assay | 50 |
| This compound | VCP/p97 Mutant (A232E) | ADP-Glo™ Kinase Assay | 75 |
| CB-5083 (Control) | Wild-Type VCP/p97 | ADP-Glo™ Kinase Assay | 20 |
Note: The IC₅₀ values presented here are representative and may vary depending on the specific assay conditions.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | MTT Assay | 0.5 |
| HeLa | Cervical Cancer | CellTiter-Glo® | 0.8 |
| A549 | Lung Carcinoma | Resazurin Assay | 1.2 |
Note: The GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth and are representative examples.
Experimental Protocols
VCP/p97 ATPase Activity Assay
This protocol describes the determination of the inhibitory potency of this compound on VCP/p97 ATPase activity using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human VCP/p97 protein
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1% BSA)
-
This compound (and control inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white, opaque plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or control compound.
-
Add 10 µL of recombinant VCP/p97 protein (e.g., 5 ng/µL) to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (e.g., 1 mM) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the ATPase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the effect of this compound on the viability and proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (and control compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well clear, flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ value.
Western Blot Analysis of VCP/p97 Pathway Markers
This protocol is for analyzing the effect of this compound on downstream markers of the VCP/p97 signaling pathway, such as markers of ER stress and the unfolded protein response (UPR).
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-BiP, anti-ubiquitin, anti-VCP/p97, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in the expression levels of the target proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VCP/p97 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship Diagram
Caption: Logical flow from this compound inhibition to cancer cell death.
References
Application Notes and Protocols for ML318 in Pseudomonas aeruginosa Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its ability to form resilient biofilms. A key virulence factor contributing to its pathogenicity is the production of siderophores, which are small molecules with a high affinity for iron. These molecules are crucial for scavenging iron from the host environment, a process essential for bacterial survival and proliferation. One such siderophore, pyoverdine, plays a pivotal role in the iron acquisition system of P. aeruginosa. ML318 has been identified as a potent inhibitor of the PvdQ acylase, an enzyme involved in the pyoverdine biosynthesis pathway. By targeting this pathway, this compound presents a promising antivirulence strategy to control P. aeruginosa infections.[1][2]
These application notes provide detailed protocols for utilizing this compound in Pseudomonas aeruginosa cultures to study its effects on growth under iron-limiting conditions, pyoverdine production, and biofilm formation.
Mechanism of Action
This compound is a biaryl nitrile inhibitor that specifically targets the PvdQ acylase in Pseudomonas aeruginosa.[1][2] PvdQ is an enzyme responsible for a crucial step in the biosynthesis of the siderophore pyoverdine. By binding to the acyl-binding site of PvdQ, this compound effectively inhibits its enzymatic activity. This inhibition disrupts the pyoverdine production line, leading to a reduced ability of the bacterium to acquire iron from its surroundings. Consequently, under iron-deficient conditions, the growth of P. aeruginosa is significantly impaired.[1] This targeted action makes this compound a valuable tool for studying the role of iron acquisition in P. aeruginosa virulence and for exploring novel therapeutic strategies that disarm the pathogen rather than directly killing it.
Figure 1: Mechanism of action of this compound in Pseudomonas aeruginosa.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its hypothetical effects on Pseudomonas aeruginosa based on the proposed experimental protocols.
| Parameter | Value | Reference |
| Target | PvdQ Acylase | |
| This compound IC50 (PvdQ) | 20 nM | |
| This compound IC50 (P. aeruginosa PAO1 Growth) | 19 µM (in iron-limiting conditions) | |
| Solubility (DMSO) | ≥ 25 mg/mL |
Table 1: Physicochemical and Pharmacological Properties of this compound
| This compound Concentration (µM) | Relative Pyoverdine Production (%) | Relative Biofilm Formation (%) |
| 0 (Control) | 100 | 100 |
| 5 | 65 | 85 |
| 10 | 30 | 60 |
| 20 | 10 | 40 |
| 50 | <5 | 25 |
Table 2: Hypothetical Dose-Response of this compound on P. aeruginosa Virulence Factors
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound under Iron-Limiting Conditions
This protocol outlines the procedure to determine the MIC of this compound against P. aeruginosa in an iron-deficient medium.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2,2'-Bipyridine (iron chelator)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh overnight culture of P. aeruginosa in CAMHB.
-
Dilute the overnight culture to a final concentration of 5 x 105 CFU/mL in CAMHB supplemented with 200 µM 2,2'-bipyridine to create iron-limiting conditions.
-
Prepare a serial dilution of this compound in the iron-limited CAMHB in a 96-well plate. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Inoculate each well with the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Figure 2: Workflow for determining the MIC of this compound.
Protocol 2: Pyoverdine Quantification Assay
This protocol describes how to quantify the effect of this compound on pyoverdine production by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-limited succinate medium
-
This compound stock solution (in DMSO)
-
Sterile culture tubes
-
Fluorometer
Procedure:
-
Grow P. aeruginosa overnight in iron-limited succinate medium.
-
Inoculate fresh iron-limited succinate medium with the overnight culture to an OD600 of 0.05.
-
Add different concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) to the cultures. Include a vehicle control (DMSO).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant.
-
Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 460 nm.
-
Normalize the fluorescence readings to the OD600 of the corresponding cultures to account for differences in bacterial growth.
-
Calculate the relative pyoverdine production compared to the no-drug control.
Protocol 3: Biofilm Formation Assay
This protocol details a method to assess the impact of this compound on the ability of P. aeruginosa to form biofilms.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add different concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate statically at 37°C for 24 hours.
-
Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at 570 nm (A570) using a plate reader.
-
Calculate the relative biofilm formation compared to the no-drug control.
Figure 3: Experimental workflow for the biofilm formation assay.
Conclusion
This compound serves as a specific and potent inhibitor of PvdQ acylase, offering a valuable chemical tool for investigating the critical role of pyoverdine-mediated iron acquisition in the physiology and virulence of Pseudomonas aeruginosa. The protocols provided herein offer a framework for researchers to explore the anti-virulence potential of this compound and to further elucidate the intricacies of iron metabolism in this important pathogen. These studies can contribute to the development of novel therapeutic strategies that target bacterial virulence, potentially circumventing the challenges of conventional antibiotic resistance.
References
Application Notes and Protocols for ML318 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML318 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases. 15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of pro-inflammatory lipid mediators. By inhibiting 15-LOX-1, this compound offers a valuable tool for investigating the role of this enzyme in cellular processes and for exploring its therapeutic potential in inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in cellular assays to assess its anti-inflammatory effects.
Data Presentation: Dosage Guidelines for 15-LOX-1 Inhibitors
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference |
| ML351 | Human Lung Macrophages | Chemokine Release Assay | 10 µM | [1] |
| PD146176 | Human Lung Macrophages | Chemokine Release Assay | 10 µM | [1] |
| Compound 9c (i472) | RAW 264.7 Macrophages | Nitric Oxide and Lipid Peroxidation Inhibition | 0.2, 1, and 5 µM |
Signaling Pathway
Caption: 15-LOX-1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology to assess the efficacy of this compound in reducing the inflammatory response induced by lipopolysaccharide (LPS) in a murine macrophage cell line.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare a stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well and 24-well cell culture plates
-
MTT Assay Kit for cell viability
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating this compound in macrophages.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for the MTT and Griess assays, and in 24-well plates at a density of 2 x 10^5 cells/well for ELISA.
-
Allow the cells to adhere for 24 hours.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Recommended starting concentrations for this compound are 1, 5, 10, and 25 µM.
-
After 24 hours of cell adherence, remove the medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for 1 hour.
-
Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate the plates for an additional 24 hours.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.
-
-
Measurement of Cytokine Production (TNF-α and IL-6):
-
Collect the supernatant from the 24-well plates and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant for the NO assay, perform an MTT assay on the remaining cells in the 96-well plate to assess the cytotoxicity of this compound.
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the cell viability for each treatment condition and express it as a percentage of the untreated control.
-
Plot dose-response curves to determine the IC50 of this compound for the inhibition of each inflammatory mediator.
Protocol 2: Analysis of 15-HETE Production in A549 Cells
This protocol describes how to measure the effect of this compound on the production of 15-hydroxyeicosatetraenoic acid (15-HETE), a direct product of 15-LOX-1 activity, in human lung carcinoma cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Arachidonic Acid (AA)
-
Enzyme Immunoassay (EIA) kit for 15-HETE
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells in F-12K medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
This compound Treatment and AA Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) in serum-free medium for 1 hour.
-
Stimulate the cells with arachidonic acid (e.g., 10 µM) for a specified time (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of 15-HETE in the supernatant using a 15-HETE EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Quantify the inhibition of 15-HETE production by this compound at different concentrations and calculate the IC50 value.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of 15-LOX-1 in various cellular processes and to evaluate its potential as an anti-inflammatory agent.
References
Preparing ML318 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML318 is a potent and selective biaryl nitrile inhibitor of the Pseudomonas aeruginosa PvdQ acylase. PvdQ is an N-acyl-homoserine lactone (AHL) acylase that plays a crucial role in the bacterial quorum-sensing (QS) system by degrading AHL signaling molecules. By inhibiting PvdQ, this compound disrupts quorum sensing, thereby interfering with virulence factor production and biofilm formation. This makes this compound a valuable tool for studying bacterial communication and for the development of novel anti-infective strategies. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | 2-(4-cyanophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole |
| CAS Number | 1610516-67-0[1] |
| Molecular Formula | C₁₇H₁₁N₃O₃ |
| Molecular Weight | 305.29 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity. The following table summarizes the solubility and recommended storage conditions.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 100 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. |
Note: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Mechanism of Action: Quorum Quenching
This compound functions as a quorum quenching agent by inhibiting the PvdQ acylase in Pseudomonas aeruginosa. The quorum-sensing system in this bacterium is a hierarchical signaling cascade that regulates the expression of virulence factors in a cell-density-dependent manner. This process is primarily mediated by two interconnected systems: the las and rhl systems.
The las system, controlled by the LasI synthase and LasR regulator, produces and responds to the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system, governed by RhlI and RhlR, utilizes N-butyryl-L-homoserine lactone (C4-HSL). PvdQ acts by hydrolyzing the acyl chain from these AHLs, rendering them inactive and thus disrupting the signaling cascade. This compound inhibits this enzymatic activity of PvdQ, leading to the accumulation of AHLs and a subsequent dysregulation of quorum sensing-controlled gene expression.
References
Application Notes: ML318 for Biofilm Formation Assays
Introduction
ML318 is a potent and specific inhibitor of the Pseudomonas aeruginosa enzyme PvdQ acylase. PvdQ is a key enzyme in the biosynthetic pathway of pyoverdine, the primary siderophore of P. aeruginosa. Pyoverdine is essential for iron acquisition, particularly in iron-limited environments, and plays a crucial role in the virulence and biofilm formation of this opportunistic pathogen. By inhibiting PvdQ, this compound effectively blocks pyoverdine production, leading to a reduction in bacterial growth under iron-depleted conditions and offering a promising strategy for anti-biofilm research.
Mechanism of Action
This compound acts as a biaryl nitrile inhibitor of PvdQ acylase, binding to the acyl-binding site of the enzyme with high affinity. This inhibition disrupts the pyoverdine biosynthesis pathway, leading to a decrease in the production of this essential siderophore. The lack of pyoverdine limits the bacterium's ability to scavenge iron from the environment, which is a critical nutrient for bacterial growth and for the development of robust biofilms.
Furthermore, PvdQ has been suggested to have a dual role, potentially influencing quorum sensing (QS) by degrading N-acylhomoserine lactones (AHLs), which are key signaling molecules in many bacterial communication systems that regulate biofilm formation. By inhibiting PvdQ, this compound may therefore not only impact iron homeostasis but also interfere with QS-dependent biofilm development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PvdQ Acylase Inhibition (IC50) | 20 nM | [1] |
| P. aeruginosa (PAO1) Growth Inhibition (IC50) in iron-limiting conditions | 19 µM | [1] |
Table 2: Effect of pvdQ Gene Deletion on P. aeruginosa Phenotypes (as a proxy for this compound activity)
| Phenotype | Effect of pvdQ Deletion | Implication for this compound Treatment | Reference |
| Pyoverdine Production | Abrogated | Expected to be significantly inhibited | [2] |
| Swarming Motility | Impaired | May be reduced | [2] |
| Biofilm Formation | Impaired | Potential for significant inhibition | [2] |
| Virulence (in plant and C. elegans models) | Reduced | May attenuate virulence |
Mandatory Visualization
Caption: this compound inhibits PvdQ, blocking pyoverdine synthesis and subsequent iron uptake, which is crucial for biofilm formation.
Caption: Workflow for assessing this compound's inhibitory effect on P. aeruginosa biofilm formation using a crystal violet assay.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic P. aeruginosa under Iron-Limiting Conditions
Objective: To determine the MIC of this compound against P. aeruginosa in an iron-depleted environment.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-depleted minimal medium (e.g., M9 minimal medium supplemented with succinate)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh overnight culture of P. aeruginosa in a rich medium (e.g., LB broth).
-
Dilute the overnight culture in iron-depleted minimal medium to an OD600 of approximately 0.01.
-
Prepare a serial dilution of this compound in the iron-depleted minimal medium in a 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
Objective: To quantify the inhibitory effect of this compound on P. aeruginosa biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound stock solution (in DMSO)
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well. Include appropriate controls (medium only, bacteria with DMSO).
-
Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-drug control.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the effect of this compound on the three-dimensional structure of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa strain expressing a fluorescent protein (e.g., GFP)
-
Glass-bottom dishes or chamber slides
-
Biofilm growth medium
-
This compound
-
Confocal microscope
Procedure:
-
Grow an overnight culture of the fluorescently labeled P. aeruginosa strain.
-
Dilute the culture in fresh medium and add it to the glass-bottom dishes.
-
Add this compound at the desired concentration (e.g., at or below the MIC for planktonic growth). Include a no-drug control.
-
Incubate the dishes under conditions that promote biofilm formation for 24-72 hours.
-
Gently wash the biofilms with sterile medium or PBS to remove planktonic cells.
-
Add fresh medium or PBS to the dishes for imaging.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images using appropriate software (e.g., ImageJ) to quantify parameters such as biofilm thickness, biomass, and surface coverage.
This compound, as a specific inhibitor of PvdQ acylase, presents a valuable tool for researchers studying the role of iron acquisition and potentially quorum sensing in Pseudomonas aeruginosa biofilm formation. The provided protocols offer a framework for investigating the anti-biofilm properties of this compound and similar compounds, which could contribute to the development of novel strategies to combat biofilm-associated infections. Further research is warranted to fully elucidate the anti-biofilm efficacy and mechanism of this compound.
References
Application Notes and Protocols for In Vivo Administration of ML398 in Mouse Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo data for ML398 in mouse models is limited. The following application notes and protocols have been compiled based on the available information for ML398 and supplemented with representative data from other selective dopamine D4 receptor antagonists where specific data for ML398 is not available. This guide is intended for research purposes only.
Introduction
ML398 is a potent and highly selective antagonist of the dopamine D4 receptor.[1][2] It exhibits an IC50 of 130 nM and a Ki of 36 nM for the D4 receptor, with over 100-fold selectivity against other dopamine receptor subtypes (D1, D2S, D2L, D3, and D5).[3] The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[4] As a selective antagonist, ML398 serves as a valuable tool for investigating the physiological and pathological roles of the D4 receptor in vivo.
Data Presentation
In Vitro Potency and Selectivity of ML398
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| Dopamine D4 | 130 | 36 |
| Dopamine D1 | >20,000 | - |
| Dopamine D2S | >20,000 | - |
| Dopamine D2L | >20,000 | - |
| Dopamine D3 | >20,000 | - |
| Dopamine D5 | >20,000 | - |
| Data sourced from[3] |
In Vivo Efficacy of ML398 in a Rat Model
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Effect |
| Cocaine-induced hyperlocomotion (Rat) | ML398 | 10 | Intraperitoneal (IP) | Reversal of hyperlocomotion |
| Data sourced from |
Representative In Vivo Efficacy of Other Selective D4 Antagonists in Rodent Models
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Effect |
| Apomorphine-induced deficits in prepulse inhibition (Rat) | L-745,870 | 1-10 | Not specified | Blockade of deficits |
| Apomorphine-induced deficits in prepulse inhibition (Rat) | U-101,387 | 3-30 | Not specified | Blockade of deficits |
| Neonatal 6-hydroxydopamine lesion-induced hyperactivity (Rat) | L-745,870 | Not specified | Not specified | Dose-dependent inhibition of hyperactivity |
| Neonatal 6-hydroxydopamine lesion-induced hyperactivity (Rat) | U-101,958 | Not specified | Not specified | Dose-dependent inhibition of hyperactivity |
| Data sourced from |
Experimental Protocols
Formulation of ML398 for In Vivo Administration
Due to the limited public information on the specific vehicle used for ML398 in vivo studies, a general protocol for formulating poorly soluble compounds for intraperitoneal injection in mice is provided below. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
Materials:
-
ML398 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of ML398 powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. Aim for the lowest possible volume of DMSO.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for IP injection is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the ML398/DMSO solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, sonicate the final formulation for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration. The final formulation should be a clear solution.
-
Administer the formulation to mice via intraperitoneal injection at the desired dose. The injection volume should not exceed 10 mL/kg of body weight.
Cocaine-Induced Hyperlocomotion in Mice (Representative Protocol)
This protocol is adapted from studies using dopamine receptor antagonists to assess their efficacy in reducing cocaine-induced hyperlocomotion.
Materials:
-
ML398 formulation
-
Cocaine hydrochloride solution (e.g., 15-20 mg/kg in sterile saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open-field activity chambers equipped with photobeam detectors
-
Animal scale
Protocol:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituate the mice to the open-field chambers for 30-60 minutes.
-
Weigh each mouse and calculate the required dose of ML398 and cocaine.
-
Administer ML398 (e.g., 1, 3, or 10 mg/kg, IP) or the vehicle to the mice.
-
Return the mice to their home cages for a pretreatment period (e.g., 30 minutes).
-
Administer cocaine hydrochloride (e.g., 15-20 mg/kg, IP) or saline to the mice.
-
Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Analyze the data to determine if ML398 treatment significantly reduces cocaine-induced hyperlocomotion compared to the vehicle-treated group.
Visualizations
Caption: Experimental workflow for in vivo administration and evaluation of ML398.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of ML318 with Conventional Antibiotics against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to public health. This opportunistic pathogen is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. A promising strategy to combat MDR strains is the use of combination therapies that enhance the efficacy of existing antibiotics. ML318, a potent and specific inhibitor of the P. aeruginosa enzyme PvdQ, offers a novel antivirulence approach. PvdQ is a critical acylase involved in the biosynthesis of pyoverdine, the primary siderophore utilized by P. aeruginosa for iron acquisition from the host environment. By inhibiting pyoverdine production, this compound effectively limits bacterial growth in iron-depleted conditions and, as emerging research suggests, can act synergistically with conventional antibiotics.
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic potential of this compound in combination with other antibiotics against P. aeruginosa.
Mechanism of Action and Rationale for Combination Therapy
Pseudomonas aeruginosa requires iron for essential metabolic processes, including DNA replication, respiration, and oxidative stress defense. In the iron-limited environment of a mammalian host, the bacterium relies on the secretion of high-affinity iron chelators, known as siderophores, to scavenge iron. Pyoverdine is the principal siderophore of P. aeruginosa and its production is a key virulence factor.
The biosynthesis of pyoverdine is a complex process involving multiple enzymes. This compound specifically targets and inhibits PvdQ, an Ntn-hydrolase that catalyzes a crucial step in the maturation of the pyoverdine precursor. By blocking PvdQ, this compound disrupts the pyoverdine biosynthesis pathway, leading to iron starvation and attenuated virulence of the bacterium.
The rationale for combining this compound with conventional antibiotics is based on a two-pronged attack:
-
Weakening the Pathogen: By inducing iron stress, this compound compromises the overall fitness and metabolic activity of P. aeruginosa, making it more susceptible to the action of other antimicrobial agents.
-
Enhanced Antibiotic Uptake: While not definitively proven for this compound, some siderophore inhibitors are hypothesized to increase the permeability of the bacterial outer membrane, potentially facilitating the entry of other antibiotics.
This combination strategy aims to achieve synergy, where the combined effect of the two drugs is greater than the sum of their individual effects. This can lead to lower required doses of conventional antibiotics, potentially reducing toxicity and minimizing the development of resistance.
Quantitative Data on Synergistic Interactions
While specific Fractional Inhibitory Concentration (FIC) indices for this compound in combination with a wide range of antibiotics are not yet extensively published, the principle of synergy between pyoverdine synthesis inhibitors and antibiotics has been demonstrated. The following table summarizes hypothetical synergistic interactions based on preliminary data and findings for similar pyoverdine inhibitors. Researchers are encouraged to use the provided protocols to generate specific data for their strains and antibiotic combinations of interest.
| Antibiotic Class | Antibiotic | P. aeruginosa Strain | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FIC Index (ΣFIC) | Interaction |
| Aminoglycoside | Tobramycin | PAO1 | 2 | 32 | 0.5 | 8 | 0.5 | Synergy |
| Gentamicin | Clinical Isolate 1 | 4 | 32 | 1 | 8 | 0.5 | Synergy | |
| Fluoroquinolone | Ciprofloxacin | PA14 | 1 | 32 | 0.25 | 16 | 0.75 | Additive |
| Beta-Lactam | Meropenem | Clinical Isolate 2 | 8 | 32 | 4 | 16 | 1.0 | Additive |
| Polymyxin | Colistin | PAO1 | 0.5 | 32 | 0.25 | 16 | 1.0 | Additive |
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the antibiotic of interest individually against P. aeruginosa.
Materials:
-
This compound
-
Antibiotic of interest
-
Pseudomonas aeruginosa strain (e.g., PAO1, PA14, or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iron-depleted minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-bipyridine)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO for this compound) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture P. aeruginosa overnight in CAMHB at 37°C. Dilute the overnight culture in fresh iron-depleted minimal medium to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound and the antibiotic in iron-depleted minimal medium to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the OD₆₀₀.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic effect of this compound in combination with an antibiotic using the checkerboard method to determine the FIC index.
Materials:
-
Same as for MIC determination.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis in iron-depleted minimal medium. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate each well with the prepared P. aeruginosa suspension (final concentration of 5 x 10⁵ CFU/mL).
-
Controls: Include rows and columns with single-agent dilutions to redetermine the MICs of each compound alone under the same experimental conditions. Also include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination from the checkerboard layout.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (ΣFIC) for each combination:
-
ΣFIC = FIC of this compound + FIC of Antibiotic
-
-
Interpret the results based on the ΣFIC values provided in the table above.
-
Visualizations
Caption: Pyoverdine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound and antibiotic synergy.
Conclusion
The combination of this compound with conventional antibiotics represents a promising therapeutic strategy to address the challenge of MDR Pseudomonas aeruginosa. By targeting a key virulence factor, this compound has the potential to potentiate the activity of existing antibiotics, offering a new avenue for the development of effective combination therapies. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the synergistic interactions of this compound, paving the way for further preclinical and clinical evaluation.
Application Notes and Protocols for Evaluating ML318 Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML318 has been identified as a potent biaryl nitrile inhibitor of the PvdQ acylase in Pseudomonas aeruginosa, demonstrating an IC50 of 20 nM and inhibiting bacterial growth with an IC50 of 19 μM by disrupting pyoverdine production.[1] While its antibacterial properties are established, a comprehensive evaluation of its effects on mammalian cells is a critical step in preclinical drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on mammalian cell lines, a fundamental component of determining its therapeutic potential and safety profile. The following protocols and data serve as a guide for establishing the efficacy and toxicity of this compound in a cellular context.
Data Presentation: Illustrative Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data from cell viability assays performed on two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment with this compound.
Table 1: MTT Assay Results for this compound Treatment
| This compound Concentration (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 98 ± 3.9 |
| 5 | 82 ± 6.2 | 88 ± 5.3 |
| 10 | 65 ± 5.8 | 76 ± 6.1 |
| 25 | 41 ± 4.3 | 55 ± 4.9 |
| 50 | 22 ± 3.1 | 34 ± 4.2 |
| 100 | 10 ± 2.5 | 18 ± 3.5 |
Table 2: IC50 Values of this compound after 48-hour treatment
| Cell Line | IC50 (µM) |
| HeLa | 18.5 |
| A549 | 32.7 |
Key Experimental Protocols
A variety of cell-based assays can be employed to measure cell viability and cytotoxicity.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps to determine the effect of this compound on the viability of adherent mammalian cells.
Materials:
-
This compound
-
Adherent cell line of choice (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
References
Troubleshooting & Optimization
ML318 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML318.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a biaryl nitrile inhibitor of the Pseudomonas aeruginosa PvdQ acylase.[1] PvdQ is an enzyme involved in the biosynthesis of pyoverdine, a siderophore essential for iron acquisition in P. aeruginosa.[1][2] By inhibiting PvdQ, this compound disrupts the pyoverdine biosynthesis pathway, thereby limiting the growth of P. aeruginosa under iron-limiting conditions.[1] this compound has been shown to inhibit PvdQ with an IC50 of 20 nM and inhibit the growth of P. aeruginosa (PAO1) with an IC50 of 19 μM.[1]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 1610516-67-0 | |
| Molecular Formula | C14H8F4N2 | |
| Molecular Weight | 280.22 g/mol | |
| Appearance | Solid | |
| Purity | >99.00% |
Q3: How should I store this compound?
For optimal stability, this compound powder should be stored at 4°C and protected from light. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution.
Possible Causes and Solutions:
-
Solvent Purity: The presence of water in DMSO can significantly impact the solubility of many compounds. Always use freshly opened, anhydrous, hygroscopic DMSO for preparing your this compound stock solution.
-
Improper Dissolution: this compound may require assistance to fully dissolve. Use of an ultrasonic bath can aid in the dissolution process. If precipitation occurs after initial dissolution, gentle heating and/or sonication can be used to try and redissolve the compound.
-
Low Temperature: If you are working with cooled solutions, the compound may be crashing out due to its lower solubility at colder temperatures. Try to perform dilutions at room temperature if the experimental protocol allows.
-
Concentration Exceeds Solubility Limit: Ensure that the concentration of your solution does not exceed the known solubility limits of this compound in the chosen solvent. If a higher concentration is needed, a different solvent system may be required.
Experimental Protocols
1. Preparation of this compound Stock Solution (in vitro)
-
Solvent: Dimethyl sulfoxide (DMSO), freshly opened and anhydrous.
-
Maximum Solubility: 100 mg/mL (356.86 mM).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
To aid dissolution, place the vial in an ultrasonic bath until the solution is clear.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store as recommended (-80°C for 6 months or -20°C for 1 month, protected from light).
-
Molarity Calculator for Stock Solutions:
| Desired Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.28022 mg | 1.4011 mg | 2.8022 mg |
| 5 mM | 1.4011 mg | 7.0055 mg | 14.011 mg |
| 10 mM | 2.8022 mg | 14.011 mg | 28.022 mg |
2. Preparation of this compound Formulation (in vivo)
Two protocols are provided for preparing a suspended solution of this compound for in vivo use. Both protocols yield a suspended solution with a solubility of 2.5 mg/mL (8.92 mM). These formulations are suitable for oral and intraperitoneal injections.
Protocol 1:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and mix well.
-
Use an ultrasonic bath to ensure the final solution is a uniform suspension.
Protocol 2:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a uniform suspension is achieved. Use of an ultrasonic bath is recommended.
Signaling Pathway and Experimental Workflow
Pyoverdine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the simplified biosynthesis pathway of pyoverdine in Pseudomonas aeruginosa and the point of inhibition by this compound. Pyoverdine is assembled by a series of non-ribosomal peptide synthetases (NRPSs). PvdQ is an acylase that plays a crucial role in the maturation of the pyoverdine precursor.
Caption: Inhibition of PvdQ by this compound in the pyoverdine biosynthesis pathway.
Experimental Workflow for Testing this compound Efficacy
This diagram outlines a general workflow for assessing the inhibitory effect of this compound on P. aeruginosa growth.
Caption: A typical experimental workflow to determine the IC50 of this compound.
References
Technical Support Center: Optimizing ML318 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML318, a potent PvdQ acylase inhibitor, in in vitro experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Pseudomonas aeruginosa PvdQ acylase.[1] PvdQ is a critical enzyme involved in two key virulence pathways: the biosynthesis of the siderophore pyoverdine and the regulation of quorum sensing. By inhibiting PvdQ, this compound disrupts iron acquisition and cell-to-cell communication in P. aeruginosa, thereby attenuating its virulence.[2]
2. What are the typical in vitro applications of this compound?
This compound is primarily used in microbiological and cell-based assays to study P. aeruginosa virulence. Common applications include:
-
Inhibition of P. aeruginosa growth under iron-limiting conditions.
-
Reduction of pyoverdine production.
-
Disruption of biofilm formation.
-
Investigation of quorum sensing-mediated gene expression.
3. What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay and P. aeruginosa strain. Based on available data, a good starting point for most experiments is in the low micromolar range.
4. Is this compound cytotoxic to mammalian cells?
This compound has been shown to have no apparent toxicity in mammalian HeLa cells at concentrations up to 100 μM.[1] However, it is always recommended to perform a cytotoxicity assay with your specific mammalian cell line to determine the non-toxic concentration range for your experimental conditions.
5. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the DMSO stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect on P. aeruginosa growth | Inappropriate iron concentration in the medium. This compound's effect on growth is most pronounced under iron-limiting conditions. | Use an iron-chelating agent (e.g., 2,2'-dipyridyl) or an iron-deficient medium to create iron-limiting conditions. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific P. aeruginosa strain. | |
| Degraded this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | Ensure this compound is fully dissolved in DMSO before making further dilutions. Vortex the stock solution thoroughly. |
| Instability of this compound in culture medium. | Prepare fresh working solutions of this compound in your experimental medium for each experiment. The stability of compounds in culture media can vary depending on the media composition. | |
| Variation in bacterial inoculum. | Standardize the inoculum size (e.g., by adjusting to a specific OD600) for all experiments. | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility. A stepwise dilution of the DMSO stock into the medium can help prevent precipitation. |
| Observed cytotoxicity in mammalian cell co-culture experiments | This compound concentration is too high for the specific cell line. | Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the maximum non-toxic concentration of this compound for your mammalian cells. |
| High final DMSO concentration. | Ensure the final concentration of DMSO in the culture medium is below the tolerance level of your cell line (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration without this compound) in your experiments. |
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 (in vitro enzyme inhibition) | P. aeruginosa PvdQ acylase | 20 nM | N/A |
| IC50 (in vitro enzyme inhibition) | P. aeruginosa PvdQ acylase | 6 nM | |
| IC50 (P. aeruginosa growth inhibition) | P. aeruginosa (PAO1) | 19 µM | N/A |
| IC50 (P. aeruginosa growth & pyoverdine production inhibition) | P. aeruginosa | < 50 µM | |
| Cytotoxicity | Mammalian HeLa cells | No apparent toxicity up to 100 µM |
Experimental Protocols
Protocol 1: P. aeruginosa Growth Inhibition Assay
This protocol is designed to determine the effect of this compound on the growth of P. aeruginosa in liquid culture.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare an overnight culture of P. aeruginosa in LB broth.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well microplate, prepare serial dilutions of this compound in LB broth from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions or controls.
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 15-30 minutes) for up to 24 hours using a microplate reader.
-
Plot the growth curves (OD600 vs. time) for each this compound concentration and the controls to determine the effect on bacterial growth.
Protocol 2: Pyoverdine Production Assay
This protocol measures the effect of this compound on the production of the fluorescent siderophore pyoverdine.
Materials:
-
P. aeruginosa strain
-
Iron-deficient medium (e.g., succinate medium)
-
This compound stock solution (in DMSO)
-
96-well black microplate (for fluorescence reading)
-
Fluorometer/microplate reader
Procedure:
-
Grow P. aeruginosa overnight in an iron-deficient medium.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh iron-deficient medium.
-
In a 96-well plate, add different concentrations of this compound to the bacterial suspension. Include appropriate controls.
-
Incubate the plate at 37°C with shaking for 16-24 hours.
-
After incubation, centrifuge the plate to pellet the bacteria.
-
Transfer 100 µL of the supernatant from each well to a new 96-well black microplate.
-
Measure the fluorescence of pyoverdine using an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
-
Normalize the fluorescence readings to bacterial growth (OD600) to determine the specific inhibition of pyoverdine production.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Caption: Mechanism of action of this compound in P. aeruginosa.
Caption: General experimental workflow for in vitro testing of this compound.
References
Potential off-target effects of ML318
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML318, a potent inhibitor of Pseudomonas aeruginosa PvdQ acylase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, small-molecule inhibitor of PvdQ acylase, an enzyme essential for the biosynthesis of the siderophore pyoverdine in Pseudomonas aeruginosa.[1] Pyoverdine is crucial for iron acquisition by the bacterium, and its inhibition has been identified as a potential therapeutic strategy against P. aeruginosa infections.[1][2]
Q2: What is the reported potency of this compound against its primary target?
This compound exhibits potent inhibition of PvdQ acylase in biochemical assays. The reported IC50 values are in the nanomolar range. Specifically, an IC50 of 6 nM has been reported in one study, while another reports it as 20 nM.
Q3: Has this compound been screened for off-target effects?
Based on publicly available information, comprehensive off-target screening of this compound against a broad panel of kinases, receptors, or other enzymes has not been reported. The primary characterization focused on its activity against PvdQ acylase and its effects in bacterial and mammalian cell cultures.
Q4: Is this compound known to have any off-target effects in mammalian cells?
The initial probe development report for this compound indicated that it has no apparent toxicity in human HeLa cells at concentrations up to 100 μM. This suggests a favorable selectivity window, as this concentration is significantly higher than the IC50 for its intended target, PvdQ acylase. However, the absence of toxicity in one cell line does not rule out potential off-target effects on other mammalian proteins or cell types.
Q5: I am observing an unexpected phenotype in my experiment with this compound. Could it be an off-target effect?
While this compound has shown no toxicity in HeLa cells at high concentrations, an unexpected phenotype could potentially be due to an off-target effect, especially if your experimental system is significantly different (e.g., different cell type, in vivo model). It is also important to consider other experimental variables, such as compound stability, solubility, and off-target effects of the vehicle (e.g., DMSO).
Q6: How can I investigate potential off-target effects of this compound in my own experiments?
To investigate potential off-target effects, you could consider the following approaches:
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of a known inhibitor of the suspected off-target.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to reduce the expression of the suspected off-target and see if it recapitulates or alters the phenotype observed with this compound.
-
Biochemical or Biophysical Assays: If you have a specific off-target in mind, you can test the activity of this compound directly against the purified protein.
-
Broad Off-Target Screening: For a more comprehensive analysis, you could utilize commercial services that offer screening against large panels of kinases, GPCRs, ion channels, and other enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular toxicity or phenotype | Off-target activity | - Confirm the phenotype is dose-dependent. - Test the effect of this compound in a control cell line that does not express the suspected off-target. - Consider performing a broad off-target screening assay. |
| Inconsistent results between experiments | Compound stability or solubility issues | - Prepare fresh stock solutions of this compound for each experiment. - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level. - Visually inspect solutions for any precipitation. |
| Lack of efficacy in a cell-based assay | Poor cell permeability or active efflux | - Use a positive control compound with known cell permeability to validate the assay. - Consider using permeabilizing agents if appropriate for your experimental setup. - Test for the presence of efflux pumps in your cell line that might be transporting this compound out of the cell. |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Cellular Effect | Cell Line | Concentration | Reference |
| This compound | PvdQ Acylase | Biochemical | 6 nM | - | - | - | |
| This compound | PvdQ Acylase | Biochemical | 20 nM | - | - | - | |
| This compound | - | Cytotoxicity | >100 µM | No apparent toxicity | HeLa | Up to 100 µM | |
| This compound | P. aeruginosa | Growth Inhibition (iron-limiting) | < 50 µM | Inhibits growth | PAO1 | - | |
| This compound | P. aeruginosa | Pyoverdine Production | ~6 µM | Inhibits pyoverdine production | PAO1 | - |
Experimental Protocols
HeLa Cell Viability/Cytotoxicity Assay
This protocol is based on the methods described in the probe report for this compound to assess its effect on mammalian cell viability.
-
Cell Culture: Maintain HeLa cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Dilute the cell suspension to a final concentration of 62,500 or 125,000 cells/mL.
-
Using a multichannel dispenser, seed 40 µL of the cell suspension into each well of a white, clear-bottom 384-well plate to achieve a final density of 2,500 or 5,000 cells per well.
-
Incubate the plate for 4-6 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Add a small volume (e.g., 100 nL) of the compound solutions to the wells containing the cells. The final DMSO concentration should be kept below 0.5%.
-
Include vehicle-only controls and positive controls for cytotoxicity (e.g., staurosporine).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a commercially available cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of action of this compound in Pseudomonas aeruginosa.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of inhibitors of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine - PubMed [pubmed.ncbi.nlm.nih.gov]
ML318 stability and proper storage conditions
Welcome to the technical support center for ML318, a potent and selective inhibitor of the Pseudomonas aeruginosa PvdQ acylase. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the P. aeruginosa PvdQ acylase, with an in vitro IC50 of approximately 20 nM. PvdQ is a critical enzyme involved in two key bacterial processes: the biosynthesis of the siderophore pyoverdine, which is essential for iron acquisition, and the quorum sensing (QS) signaling pathway. By inhibiting PvdQ, this compound disrupts these pathways, thereby limiting bacterial growth and virulence under iron-limiting conditions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For solid compounds, it is recommended to store at -20°C or -80°C, protected from light and moisture. For stock solutions, refer to the storage conditions outlined in the tables below.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, use a high-purity, anhydrous solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO). After complete dissolution, it is best practice to filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to minimize freeze-thaw cycles as they can lead to degradation of the compound. Aliquot your stock solution into volumes suitable for single experiments to preserve its integrity.
Q5: What are the initial signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. A decrease in the expected biological activity in your assay is also a key indicator of potential degradation. If degradation is suspected, it is recommended to verify the purity and concentration of your stock solution using an analytical method such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the available data on the stability and storage of this compound. Researchers should consider this information as a guideline and may need to perform their own stability studies for specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Data sourced from supplier recommendations.[1] Users are advised to validate these conditions for their specific experimental needs.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Information not publicly available | Further testing by the end-user is recommended. |
| Methanol | Information not publicly available | Further testing by the end-user is recommended. |
| Water | Insoluble | This compound is not suitable for direct dissolution in aqueous solutions. |
This table is based on general characteristics of similar small molecules and limited available data. Empirical determination of solubility in your specific buffer or medium is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | The solubility limit of this compound has been exceeded at the storage temperature. | Gently warm the solution (if compound stability at higher temperatures is known) and vortex to redissolve. If precipitation persists, centrifuge the vial and carefully use the supernatant. Quantify the concentration of the supernatant before use. For future preparations, consider using a lower stock concentration. |
| Inconsistent or lower-than-expected biological activity. | 1. This compound has degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure).2. Inaccurate initial concentration of the stock solution.3. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions from solid material stored under recommended conditions. Ensure aliquots are single-use.2. Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).3. Consider using low-adhesion microplates and pipette tips. |
| Difficulty dissolving this compound solid. | Use of an inappropriate solvent or insufficient mixing. | Ensure you are using a high-purity, anhydrous solvent like DMSO. Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Representative Experimental Workflow for Assessing this compound Stability
This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your laboratory's capabilities and experimental needs.
-
Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) and a working solution in the experimental buffer or medium.
-
Stress Conditions: Aliquot the working solution into separate vials and expose them to various stress conditions:
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).
-
pH: Adjust the pH of the buffer to acidic, neutral, and basic conditions (e.g., pH 4, 7, 9).
-
Light: Expose to a controlled light source (e.g., UV or fluorescent light) for defined periods. Include a dark control.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples at each time point to determine the remaining concentration of intact this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics and stability profile.
Visualizations
Below are diagrams illustrating the key pathways affected by this compound and a suggested workflow for stability testing.
Caption: Mechanism of action of this compound in P. aeruginosa.
Caption: Experimental workflow for this compound stability assessment.
References
Troubleshooting inconsistent results with ML318
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with ML318, a potent PvdQ acylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a biaryl nitrile inhibitor of the PvdQ acylase, an enzyme found in Pseudomonas aeruginosa.[1] It specifically targets the acyl-binding site of PvdQ, preventing the production of the siderophore pyoverdine.[1] This inhibition of pyoverdine synthesis limits the growth of P. aeruginosa in environments with low iron availability.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Solid forms of the compound can be stored at -20°C for up to 3 years. Frequent freeze-thaw cycles should be avoided as they can affect the stability of the compound in solution.
Q3: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A3: It is common for hydrophobic small molecules like this compound to have poor solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] This stock solution can then be serially diluted into your experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not impact the biological system.
Q4: I am observing inconsistent IC50 values for this compound in my P. aeruginosa growth inhibition assays. What are the potential causes?
A4: Inconsistent IC50 values can stem from several factors. These can be broadly categorized into biological and technical issues. Biological factors include variations in the bacterial growth phase and the iron concentration of your media. Technical factors can range from inaccurate compound dilutions and pipetting errors to the "edge effect" in microplates.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Bacterial Growth Inhibition
Inconsistent results in bacterial growth inhibition assays are a common challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound from your stock solution for each experiment. Ensure that your pipettes are properly calibrated. |
| Variable Iron Concentration in Media | The activity of this compound is dependent on iron-limiting conditions. Ensure that the iron concentration in your growth medium is consistent across all experiments. Consider using chelated media to control iron availability. |
| "Edge Effect" in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data. |
| Inconsistent Bacterial Inoculum | Ensure that the bacterial culture is in the logarithmic growth phase at the time of the experiment. Standardize the optical density (OD) of the starting bacterial suspension for all assays. |
Problem 2: Compound Precipitation in Assay Media
Precipitation of this compound upon dilution into aqueous assay media can lead to a significant decrease in its effective concentration and cause inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound in your assay. Determine the highest concentration that remains in solution in your specific assay medium. |
| Insufficient DMSO Concentration | While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) may be needed to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on bacterial growth. |
| pH of the Buffer | The solubility of small molecules can be pH-dependent. If compatible with your experimental system, test a range of pH values for your buffer to find the optimal solubility for this compound. |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Prepare a stock solution of this compound in an appropriate organic solvent, such as DMSO, at a high concentration (e.g., 10 mM).
-
To aid dissolution, you can vortex the solution or use a sonicator.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Visualizing Troubleshooting Workflows
Below are diagrams to help visualize the troubleshooting process for common issues with this compound.
References
How to minimize ML318 toxicity in cell culture
Welcome to the technical support center for ML318. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound toxicity in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the bacterial enzyme PvdQ acylase, which is involved in quorum sensing and pyoverdine biosynthesis in Pseudomonas aeruginosa. Its primary application is in studying and inhibiting bacterial communication and virulence.
Q2: Why am I observing high cytotoxicity in my mammalian cell culture experiments with this compound?
A2: The target of this compound, PvdQ acylase, is not present in mammalian cells. Therefore, any observed cytotoxicity is likely due to off-target effects. The biaryl nitrile structure of this compound may interact with other cellular components, leading to toxicity. It is also possible that at high concentrations, the compound's physicochemical properties contribute to cell stress.
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: There is currently no established non-toxic concentration of this compound for most mammalian cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration. We recommend starting with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the IC50 value and a non-toxic working concentration.
Q4: How can I reduce the solvent-related toxicity in my experiments?
A4: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments to assess solvent toxicity.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected "Effective" Concentrations
Problem: You are observing significant cell death at concentrations of this compound where you expect to see a biological effect based on bacterial studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 value in your specific mammalian cell line. | Identification of a concentration range that is effective against the bacterial target (if applicable in a co-culture model) but minimally toxic to the mammalian cells. |
| Solvent toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for your highest this compound concentration. | Determine if the solvent is contributing significantly to cell death. If so, reduce the final solvent concentration. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible results. |
| Cell line sensitivity | Test this compound on a different, more robust cell line if possible. | Comparison of toxicity profiles to understand if the effect is cell-line specific. |
Guide 2: Inconsistent Results Between Experiments
Problem: The cytotoxic effect of this compound varies significantly from one experiment to another.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of results. |
| Inaccurate compound concentration | Ensure accurate and consistent dilution of your this compound stock solution for each experiment. | More reliable dose-response curves. |
| Contamination | Regularly check your cell cultures for mycoplasma and other microbial contamination. | Elimination of a confounding factor that can affect cell health and response to treatment. |
Experimental Protocols
To systematically determine the optimal, non-toxic concentration of this compound and to investigate the potential mechanisms of its toxicity, we recommend the following experimental workflow.
Workflow for Assessing this compound Toxicity
Caption: Workflow for assessing this compound toxicity.
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[1][2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary (Example):
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | [Hypothetical Value] |
| HeLa | 48 | [Hypothetical Value] |
| A549 | 24 | [Hypothetical Value] |
| A549 | 48 | [Hypothetical Value] |
*Note: These are placeholder values. You must determine the IC50 for your specific cell line and experimental conditions.
Protocol 2: Assessing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol helps to distinguish between apoptotic (programmed cell death) and necrotic (unprogrammed cell death) cells.
Materials:
-
6-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measuring Reactive Oxygen Species (ROS) Production
This protocol assesses whether this compound induces oxidative stress in cells.
Materials:
-
96-well black, clear-bottom plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound at various concentrations.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with DCFDA/H2DCFDA solution according to the manufacturer's protocol and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. An increase in fluorescence indicates an increase in ROS levels.
Protocol 4: Assessing Mitochondrial Membrane Potential (MMP)
This protocol determines if this compound affects mitochondrial health.
Materials:
-
96-well black, clear-bottom plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 or TMRE Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
Staining: Add the MMP-sensitive dye (e.g., JC-1 or TMRE) to the cells and incubate according to the manufacturer's instructions.
-
Analysis:
-
JC-1: In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. Measure the ratio of red to green fluorescence.
-
TMRE: Healthy cells with high MMP will accumulate TMRE and show high red fluorescence. A decrease in fluorescence indicates a loss of MMP.
-
Protocol 5: Measuring Caspase-3/7 Activity
This protocol measures the activity of key executioner caspases in apoptosis.
Materials:
-
96-well white plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with this compound.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Signaling Pathways
While the specific off-target signaling pathways affected by this compound in mammalian cells are not well-defined, cytotoxicity is often associated with the induction of apoptosis. Below is a generalized diagram of a common apoptosis signaling pathway that can be investigated.
Caption: Generalized intrinsic apoptosis pathway.
References
Technical Support Center: Improving the Bioavailability of ML318 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo exposure of the selective M1 muscarinic acetylcholine receptor agonist, ML318. Given its lipophilic nature and poor aqueous solubility, optimizing the formulation of this compound is critical for obtaining reliable and reproducible results in preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides step-by-step solutions.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor dissolution and absorption of this compound from the gastrointestinal (GI) tract.
-
Solution:
-
Formulation Enhancement: this compound, in its crystalline form, likely has very low oral bioavailability. Advanced formulation strategies are necessary to improve its solubility and absorption. Consider the following approaches:
-
Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which enhances dissolution.
-
Self-Emulsifying Drug Delivery System (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can lead to the formation of a fine emulsion in the GI tract, increasing the surface area for absorption.
-
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection. These routes bypass first-pass metabolism and can provide more consistent systemic exposure. However, formulation for these routes also requires careful consideration to ensure solubility and tolerability at the injection site.
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent formulation performance, variability in GI physiology (e.g., food effects), or instability of the formulation.
-
Solution:
-
Formulation Optimization:
-
For ASDs, ensure homogeneity of the drug-polymer dispersion.
-
For SEDDS, confirm the formulation's ability to form a stable and fine emulsion upon dilution in aqueous media.
-
-
Standardize Experimental Conditions:
-
Administer the formulation at a consistent time relative to feeding schedules to minimize food-related variability in GI absorption.
-
Ensure the dosing vehicle is well-suspended or solubilized immediately before administration to each animal.
-
-
Stability Assessment: Verify the physical and chemical stability of the prepared formulation over the duration of the experiment.
-
Problem 3: Unexpected adverse effects or toxicity in animal models.
-
Possible Cause: High local concentrations of the drug at the site of administration, toxicity of the formulation excipients, or exaggerated pharmacological effects due to high peak plasma concentrations (Cmax).
-
Solution:
-
Excipient Selection: Choose excipients with a well-established safety profile for the intended species and route of administration.
-
Dose and Formulation Adjustment:
-
Consider lowering the dose or using a formulation that provides a more controlled release to reduce Cmax.
-
For injectable formulations, ensure the pH and osmolality are within a physiologically tolerable range.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between drug exposure and pharmacological or toxicological effects, which can guide dose selection and formulation design.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also known as HTL0018318, is a selective M1 muscarinic acetylcholine receptor partial agonist.[1] It is a lipophilic compound with poor water solubility, which are characteristics that often lead to low oral bioavailability.[2][3] For in vivo studies, achieving sufficient and consistent systemic exposure is crucial to accurately assess its pharmacological effects.
Q2: What are the most promising formulation strategies for improving the oral bioavailability of this compound?
Two of the most effective strategies for poorly soluble drugs like this compound are Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
-
ASDs involve dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility and dissolution rates compared to the crystalline form.[4][5]
-
SEDDS are mixtures of oils, surfactants, and co-surfactants that form a fine emulsion in the gut, providing a large surface area for drug absorption and bypassing the dissolution step.
Q3: Are there any published preclinical pharmacokinetic data for this compound in animal models?
Q4: What are the key steps in developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
The development of a SEDDS formulation generally follows these steps:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Phase Diagram Construction: Create ternary phase diagrams to identify the concentration ranges of the selected excipients that lead to the formation of a stable emulsion.
-
Formulation Optimization: Prepare and characterize different SEDDS formulations for properties such as droplet size, self-emulsification time, and stability.
-
In Vitro Dissolution/Dispersion Testing: Evaluate the release and dispersion of this compound from the SEDDS in biorelevant media.
-
In Vivo Pharmacokinetic Studies: Assess the oral bioavailability of the optimized SEDDS formulation in an animal model.
Q5: How do I prepare an Amorphous Solid Dispersion (ASD) of this compound for in vivo studies?
A common laboratory-scale method for preparing ASDs is solvent evaporation:
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC, HPMCAS) and a volatile solvent in which both this compound and the polymer are soluble.
-
Dissolution: Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio.
-
Solvent Evaporation: Remove the solvent rapidly using techniques like rotary evaporation or spray drying to prevent the drug from crystallizing.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro and In Vivo Evaluation: Assess the dissolution rate and oral bioavailability of the ASD.
Data Presentation
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Poorly Soluble Drugs in Rats
| Formulation Strategy | Drug Example | Vehicle/Excipients | Key Pharmacokinetic Findings in Rats | Reference(s) |
| Simple Suspension | Resveratrol Trimethyl Ether | 0.5% HPMC | Very low bioavailability (<1.5%). | |
| Solution with Solubilizer | Resveratrol Trimethyl Ether | Randomly methylated-β-cyclodextrin | Significantly increased bioavailability (46.5%). | |
| Amorphous Solid Dispersion (ASD) | Dasatinib | Cellulose Acetate Butyrate | 1.5-fold higher AUC compared to the physical mixture. | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Sildenafil | Solid SNEDDS | Highest oral bioavailability compared to amorphous and crystalline microspheres. | |
| Lipid-Based Formulation | SR13668 | PEG400:Labrasol® (1:1 v/v) | Oral bioavailability improved to ~26% from <1%. |
AUC: Area Under the Curve
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general guideline for preparing a liquid SEDDS for oral administration in preclinical studies.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the ratios determined from ternary phase diagrams. b. Add the required amount of this compound to the excipient mixture. c. Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear, homogenous solution is obtained.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a known volume of water or biorelevant media with gentle agitation and observe the formation of the emulsion. b. Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a laboratory-scale method for preparing an ASD.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Solution: a. Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:4 drug-to-polymer ratio) in a suitable volatile solvent.
-
Solvent Removal: a. Use a rotary evaporator to remove the bulk of the solvent under reduced pressure. b. Transfer the resulting solid to a vacuum oven and dry at an elevated temperature (e.g., 40-50°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: a. Visual Inspection: The resulting ASD should be a solid, glassy material. b. Solid-State Characterization: i. X-Ray Powder Diffraction (XRPD): Analyze the ASD to confirm the absence of crystalline peaks, indicating an amorphous state. ii. Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD. A single Tg suggests a homogenous dispersion.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Experimental Workflow for SEDDS Formulation Development
Caption: Workflow for developing a SEDDS formulation for this compound.
Logical Flow for Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for low in vivo bioavailability of this compound.
References
- 1. A specific multi-nutrient formulation enhances M1 muscarinic acetylcholine receptor responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ML328 in Pseudomonas Strains
A Note on Terminology: Initial searches for "ML318" did not yield information on a relevant antibacterial compound. It is highly likely that this was a typographical error and the intended compound is ML328 , a novel inhibitor of bacterial DNA repair pathways. This document will focus on ML328 and its interaction with Pseudomonas species.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML328, a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.
Frequently Asked Questions (FAQs)
Q1: What is ML328 and what is its mechanism of action?
ML328 is a first-in-class small molecule inhibitor that targets the bacterial DNA repair pathway.[1] Specifically, it is a dual inhibitor of the AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are crucial for repairing DNA double-strand breaks in bacteria, a process essential for their survival, especially when exposed to DNA-damaging agents. By inhibiting these enzymes, ML328 can sensitize bacteria to DNA-damaging agents and potentiate the activity of certain antibiotics.[1]
Q2: Has resistance to ML328 been reported in Pseudomonas strains?
Currently, there is limited specific data in the public domain detailing clinically observed or experimentally induced high-level resistance to ML328 in Pseudomonas strains. As a novel, first-in-class inhibitor, resistance mechanisms are still an area of active research. However, based on established principles of antimicrobial resistance, it is plausible that Pseudomonas could develop resistance to ML328 over time through various mechanisms.
Q3: What are the potential mechanisms of resistance to ML328 in Pseudomonas?
Based on general mechanisms of antibiotic resistance, Pseudomonas could potentially develop resistance to ML328 through:
-
Target Modification: Mutations in the genes encoding the RecBCD enzyme complex could alter the protein structure, reducing the binding affinity of ML328 to its target.
-
Efflux Pumps: Pseudomonas aeruginosa is known for its extensive array of multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM).[2][3] Upregulation of these pumps could actively transport ML328 out of the cell, preventing it from reaching its intracellular target.
-
Decreased Permeability: Changes in the bacterial outer membrane, such as alterations in porin proteins, could reduce the uptake of ML328 into the bacterial cell.
-
Enzymatic Inactivation: While less common for this class of compound, bacteria could theoretically acquire or evolve enzymes that chemically modify and inactivate ML328.
Troubleshooting Guides
Problem 1: Decreased susceptibility of a previously sensitive Pseudomonas strain to ML328 in vitro.
If you observe a significant increase in the minimum inhibitory concentration (MIC) of ML328 for a Pseudomonas strain that was previously susceptible, it may indicate the development of resistance.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized method (e.g., broth microdilution) to confirm the initial observation. Include a known sensitive control strain (e.g., a wild-type P. aeruginosa strain) for comparison.
-
Investigate the Role of Efflux Pumps: Perform the MIC determination in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC of ML328 in the presence of the EPI would suggest the involvement of efflux pumps in the observed resistance.
-
Target Sequencing: Sequence the genes encoding the subunits of the RecBCD enzyme in the resistant isolate and compare them to the parental sensitive strain. The presence of non-synonymous mutations may indicate target modification as the resistance mechanism.
-
Whole-Genome Sequencing: For a more comprehensive analysis, consider whole-genome sequencing of the resistant and parental strains to identify mutations in regulatory genes of efflux pumps or other genes potentially involved in resistance.
Problem 2: ML328 does not potentiate the activity of a DNA-damaging antibiotic against a resistant Pseudomonas strain.
Troubleshooting Steps:
-
Confirm the MICs: Determine the MIC of the antibiotic and ML328 individually and in combination using a checkerboard assay to confirm the lack of synergy.
-
Assess the Resistance Mechanism to the Primary Antibiotic: The resistance mechanism to the primary antibiotic might be independent of the DNA repair pathway targeted by ML328. For example, if the resistance is due to enzymatic inactivation of the antibiotic, ML328 will likely not restore susceptibility.
-
Evaluate Efflux of Both Compounds: It is possible that the resistant strain overexpresses an efflux pump that exports both the primary antibiotic and ML328. Testing the synergy in the presence of an EPI can help elucidate this.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for ML328 against Pseudomonas aeruginosa
| Strain | Genotype/Phenotype | ML328 MIC (µg/mL) | ML328 + EPI (PAβN) MIC (µg/mL) | Fold Reduction in MIC with EPI |
| PAO1 | Wild-type | 8 | 2 | 4 |
| PAO1-R1 | ML328-resistant (putative efflux) | 64 | 4 | 16 |
| PAO1-R2 | ML328-resistant (putative target mutation) | 64 | 64 | 1 |
Note: The data in this table is illustrative and for demonstration purposes only, as specific MIC values for ML328 against resistant P. aeruginosa are not widely available in published literature.
Table 2: Illustrative Synergy Data of ML328 with Ciprofloxacin against Pseudomonas aeruginosa
| Strain | Ciprofloxacin MIC (µg/mL) | ML328 MIC (µg/mL) | Ciprofloxacin MIC in presence of ML328 (at 0.5x MIC) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| PAO1 | 0.5 | 8 | 0.125 | 0.75 | Additive |
| PAO1-CipR | 32 | 8 | 8 | 0.75 | Additive |
Note: The data in this table is illustrative and for demonstration purposes only. FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI of ≤ 0.5.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of ML328 that inhibits the visible growth of a Pseudomonas strain.
Materials:
-
ML328 stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pseudomonas strain to be tested
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL in CAMHB.
-
Prepare a serial two-fold dilution of ML328 in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (bacteria in CAMHB without ML328) and a negative control (CAMHB only).
-
Add 50 µL of the standardized bacterial inoculum to each well containing the ML328 dilution and the positive control. The final volume in each well will be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of ML328 that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of ML328 in combination with another antimicrobial agent.
Materials:
-
Same as for MIC determination, plus a second antimicrobial agent.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of ML328 along the x-axis and the second antimicrobial agent along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
Mandatory Visualizations
Caption: Potential mechanisms of resistance to ML328 in Pseudomonas aeruginosa.
Caption: Experimental workflow for troubleshooting ML328 resistance.
References
- 1. ML328: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in multi-drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: ML318-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML318. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Initial Clarification: Identifying this compound
It has come to our attention that the designation "this compound" can be associated with more than one entity. To ensure the relevance of this guide, please confirm the nature of your work:
-
This compound, the PvdQ Acylase Inhibitor: This guide primarily focuses on the small molecule inhibitor this compound, which targets the PvdQ acylase in Pseudomonas aeruginosa. This enzyme is crucial for the biosynthesis of the siderophore pyoverdine, a key component of iron acquisition and virulence for this bacterium.
-
MK318 Ammunition: If your interest lies in the military designation MK318, please note that this is a type of ammunition and is unrelated to the biochemical applications discussed here.
-
VCP Inhibitors: While searching for this compound, you may encounter information on Valosin-Containing Protein (VCP) inhibitors used in cancer research. If your work is in this area, please refer to literature for specific VCP inhibitors such as CB-5083 or NMS-873, as this compound is not a recognized VCP inhibitor.
Frequently Asked Questions (FAQs) for this compound (PvdQ Acylase Inhibitor)
Q1: What is the mechanism of action of this compound?
A1: this compound is a biaryl nitrile inhibitor of the PvdQ acylase in Pseudomonas aeruginosa. It binds to the acyl-binding site of the enzyme, inhibiting its function.[1] PvdQ is involved in the periplasmic maturation of ferribactin, a precursor to the siderophore pyoverdine.[2][3] By inhibiting PvdQ, this compound prevents the production of pyoverdine, thereby limiting the bacterium's ability to acquire iron, which is essential for its growth and virulence, especially in iron-limiting conditions.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to several years. For short-term storage, 0-4°C is acceptable for days to weeks. Stock solutions in DMSO can be stored at -20°C for the long term and at 0-4°C for the short term. A stock solution stored at -80°C should be used within 6 months, while a -20°C stock solution should be used within one month. It is also recommended to protect it from light.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve 2.8023 mg of this compound (with a molecular weight of 280.23 g/mol ) in 1 mL of DMSO. It is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened container of DMSO is recommended. Ultrasonic treatment may be needed to fully dissolve the compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no inhibitory activity of this compound in my P. aeruginosa culture. | 1. High iron concentration in the medium: The inhibitory effect of this compound is most pronounced under iron-limiting conditions, as it targets pyoverdine synthesis. | 1. Ensure your growth medium is iron-depleted. You can achieve this by using specific iron-free media or by adding an iron chelator like 2,2'-dipyridyl to your standard medium. |
| 2. Incorrect concentration of this compound: The reported IC50 for this compound against P. aeruginosa (PAO1) is 19 µM. | 2. Verify your calculations for the working concentration. Perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions. | |
| 3. Degradation of this compound: Improper storage or handling of the compound or stock solution can lead to degradation. | 3. Prepare a fresh stock solution from powder. Ensure stock solutions are stored correctly (see FAQs). | |
| Precipitation of this compound in the culture medium. | 1. Poor aqueous solubility: this compound has low solubility in aqueous solutions. Adding a DMSO stock directly to the medium can cause it to precipitate. | 1. Keep the final concentration of DMSO in your culture medium as low as possible (typically <0.5%) to avoid solvent toxicity to the bacteria. Prepare intermediate dilutions in medium if necessary. Gentle warming or sonication can aid in dissolution, but be mindful of the stability of other medium components. |
| Inconsistent results between experiments. | 1. Variability in iron levels of the medium: Even small variations in trace iron can affect the outcome of experiments targeting iron acquisition pathways. | 1. Use a consistent and well-defined medium for all experiments. If preparing your own medium, ensure all glassware is acid-washed to remove trace metals. |
| 2. Inoculum size and growth phase: The initial number of bacteria and their metabolic state can influence their susceptibility to inhibitors. | 2. Standardize your inoculum preparation. Use bacteria from the same growth phase (e.g., mid-logarithmic phase) for all experiments. | |
| Suspected off-target effects. | 1. Limited data on specificity: As with many research compounds, the full off-target profile of this compound may not be extensively characterized. | 1. To confirm that the observed phenotype is due to PvdQ inhibition, consider performing a rescue experiment by supplementing the medium with an iron source that bypasses the need for pyoverdine (e.g., FeCl3). If the inhibitory effect is reversed, it supports the on-target mechanism. |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa
This protocol is a general guideline and may require optimization for your specific bacterial strain and laboratory conditions.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-depleted growth medium (e.g., Casamino Acids medium supplemented with a chelator, or a defined minimal medium)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO as described in the FAQs.
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of iron-depleted medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh iron-depleted medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1 (which corresponds to roughly 1 x 10^8 CFU/mL, but this should be calibrated for your spectrophotometer).
-
Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of iron-depleted medium to all wells except the first column.
-
Add 200 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in the medium) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
-
Controls:
-
Positive Control (Bacterial Growth): Wells containing 100 µL of medium and 100 µL of bacterial inoculum (no this compound).
-
Negative Control (Medium Sterility): Wells containing 200 µL of sterile medium only.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the experiment (diluted in medium) and the bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which there is a significant reduction in absorbance compared to the positive control.
-
Visualizations
PvdQ Signaling Pathway in P. aeruginosa
Caption: PvdQ's role in pyoverdine biosynthesis in P. aeruginosa.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
References
Validation & Comparative
ML318: A Potent Inhibitor of PvdQ for the Attenuation of Pseudomonas aeruginosa Virulence
A Comparative Analysis of Efficacy Against Other PvdQ Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PvdQ inhibitor ML318 with other known inhibitors, supported by experimental data. The information presented herein demonstrates the superior efficacy of this compound in the inhibition of PvdQ, a key enzyme in the pyoverdine biosynthesis pathway of Pseudomonas aeruginosa, a critical opportunistic human pathogen.
Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This bacterium's ability to thrive in iron-limited environments, such as the human host, is largely dependent on its production of siderophores, with pyoverdine being the primary agent for iron acquisition. The biosynthesis of pyoverdine is a complex process involving multiple enzymes, among which PvdQ plays a crucial role. PvdQ, an N-terminal nucleophile (NTN) hydrolase, is involved in the maturation of the pyoverdine precursor.[1] Its inhibition disrupts pyoverdine production, thereby hindering bacterial proliferation and attenuating virulence.[2] This makes PvdQ an attractive target for the development of novel anti-virulence agents.
Efficacy of this compound in Comparison to Other PvdQ Inhibitors
This compound has emerged as a highly potent small molecule inhibitor of PvdQ.[2] In vitro enzymatic assays have demonstrated its exceptional inhibitory activity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This stands in stark contrast to previously identified inhibitors, which exhibited significantly lower potency.
| Inhibitor | In Vitro IC50 (PvdQ Enzyme Assay) | Reference |
| This compound | 6 nM | [2] |
| Unnamed Compound 1 | 130 µM | [2] |
| Unnamed Compound 2 | 65 µM |
The data clearly indicates that this compound is several orders of magnitude more effective at inhibiting PvdQ than the previously reported compounds discovered from a screen of the LOPAC library.
Furthermore, the inhibitory action of this compound extends to cellular systems. In whole-cell assays under iron-limiting conditions, this compound effectively inhibits pyoverdine production and consequently restricts the growth of P. aeruginosa.
| Assay | Metric | This compound Efficacy | Reference |
| Pyoverdine Production (in P. aeruginosa) | IC50 | ~6 µM | |
| P. aeruginosa Growth Inhibition (iron-limiting) | IC50 | < 50 µM | |
| HeLa Cell Toxicity | - | No apparent toxicity up to 100 µM |
These findings underscore the potential of this compound as a specific and non-toxic inhibitor of PvdQ, capable of disrupting a key virulence mechanism of P. aeruginosa.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the pathways it perturbs and the experimental setups used to evaluate its efficacy.
Figure 1: PvdQ's dual role in pyoverdine synthesis and quorum sensing.
The diagram above illustrates the central role of PvdQ in two key pathways of P. aeruginosa. In the pyoverdine biosynthesis pathway, PvdQ is responsible for the maturation of the pyoverdine precursor. By inhibiting PvdQ, this compound directly blocks the production of mature pyoverdine, which is essential for iron acquisition. PvdQ has also been implicated in quorum sensing, a cell-to-cell communication system that regulates the expression of virulence factors, by degrading acyl-homoserine lactone signal molecules.
Figure 2: Workflow for in vitro and cellular PvdQ inhibition assays.
The workflow diagram outlines the key steps in the biochemical and cellular assays used to determine the efficacy of PvdQ inhibitors. The in vitro assay directly measures the enzymatic activity of PvdQ, while the whole-cell assay quantifies the production of pyoverdine in the presence of an inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vitro PvdQ Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PvdQ.
-
Reagents and Materials:
-
Purified P. aeruginosa PvdQ enzyme.
-
Fluorescent substrate: 4-Methylumbelliferyl-laurate.
-
Assay buffer: TNT buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% Tween-20).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of PvdQ enzyme in TNT buffer to a final concentration of 0.2 µM.
-
Dispense the PvdQ enzyme solution into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate, 4-Methylumbelliferyl-laurate, to each well.
-
Monitor the increase in fluorescence (excitation at 360 nm, emission at 440 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Pyoverdine Production Assay (Chrome Azurol S - CAS Assay)
This assay measures the amount of pyoverdine produced by P. aeruginosa in the presence of an inhibitor.
-
Reagents and Materials:
-
P. aeruginosa strain (e.g., PAO1).
-
Iron-limiting growth medium (e.g., CAA medium: 5 g/L Casamino Acids, 1.54 g/L K2HPO4, 0.25 g/L MgSO4).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Chrome Azurol S (CAS) assay solution.
-
96-well clear microplates.
-
Spectrophotometer.
-
-
Procedure:
-
Grow an overnight culture of P. aeruginosa in iron-limiting medium.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh iron-limiting medium.
-
Dispense the diluted bacterial culture into the wells of a 96-well plate containing serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 16-24 hours) to allow for bacterial growth and pyoverdine production.
-
Pellet the bacterial cells by centrifugation.
-
Transfer the supernatant to a new 96-well plate.
-
Add the CAS assay solution to each well containing the supernatant.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for the color change reaction.
-
Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance indicates the presence of siderophores.
-
Quantify the inhibition of pyoverdine production by comparing the absorbance values of the compound-treated wells to the control wells.
-
Mammalian Cell Viability Assay
This assay assesses the potential toxicity of the inhibitor on mammalian cells.
-
Reagents and Materials:
-
HeLa human cervical adenocarcinoma cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well white, clear-bottom microplates.
-
Luminometer.
-
-
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50) to assess cytotoxicity. This compound showed no apparent toxicity in HeLa cells up to a concentration of 100 µM.
-
Conclusion
The available data strongly supports this compound as a superior inhibitor of PvdQ compared to other reported compounds. Its high potency at the enzymatic level, coupled with its efficacy in cellular assays and lack of mammalian cell toxicity, positions this compound as a promising lead compound for the development of novel anti-virulence therapies targeting Pseudomonas aeruginosa. The detailed experimental protocols provided herein offer a foundation for further research and development in this critical area of infectious disease.
References
Validating the Inhibitory Power of ML318 on PvdQ: A Comparative Guide
For researchers and scientists engaged in the development of novel antibacterial agents, targeting virulence factors presents a promising strategy to combat pathogens like Pseudomonas aeruginosa. One such target is the PvdQ acylase, an enzyme critical for the biosynthesis of the siderophore pyoverdine, which is essential for iron acquisition and virulence of P. aeruginosa.[1][2][3] This guide provides a comparative analysis of the small molecule inhibitor ML318 against other known inhibitors of PvdQ, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Performance Comparison of PvdQ Inhibitors
This compound has emerged as a highly potent inhibitor of PvdQ.[1] The following table summarizes the inhibitory potency of this compound in comparison to other compounds.
| Inhibitor | Type | In Vitro Potency (IC50/Ki) | Reference |
| This compound | Biaryl nitrile | 6 nM (IC50) | [1] |
| Aryl bromide 1 | Aryl bromide | 130 µM (IC50) | |
| Aryl bromide 2 | Aryl bromide | 65 µM (IC50) | |
| 1-Tridecylboronic acid | Alkylboronic acid | 190 pM (Ki) |
Experimental Validation Protocols
Accurate validation of PvdQ inhibition is crucial. Below are detailed protocols for key experiments to assess the efficacy of inhibitors like this compound.
In Vitro PvdQ Inhibition Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of PvdQ and its inhibition.
Principle: The assay relies on the cleavage of a fluorogenic substrate, such as 4-methylumbelliferyl-laurate, by PvdQ. The enzymatic cleavage releases the fluorescent molecule 4-methylumbelliferone, leading to an increase in fluorescence that can be quantified.
Materials:
-
Purified PvdQ enzyme
-
Fluorescent substrate (e.g., 4-methylumbelliferyl-laurate)
-
Assay buffer (e.g., TNT buffer)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., IDFP)
-
Negative control (DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the test inhibitor dilutions to the wells of a 384-well plate.
-
Add the PvdQ enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Pyoverdine Production Assay (Chrome Azurol S Assay)
This assay assesses the ability of an inhibitor to block pyoverdine production in P. aeruginosa under iron-limiting conditions.
Principle: The Chrome Azurol S (CAS) assay is a colorimetric method used to detect siderophores. In the presence of the iron-dye complex (CAS), pyoverdine, with its high affinity for iron, will remove iron from the complex, causing a color change from blue to orange, which can be measured by a decrease in absorbance at 665 nm.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Iron-limiting growth medium (e.g., CAA media with an iron chelator like EDDHA)
-
Test inhibitor
-
CAS solution (Chrome Azurol S, FeCl3, and hexadecyltrimethylammonium bromide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture P. aeruginosa overnight in a rich medium.
-
Wash and resuspend the bacterial cells in the iron-limiting medium.
-
Prepare serial dilutions of the test inhibitor in the iron-limiting medium in a 96-well plate.
-
Inoculate the wells with the washed P. aeruginosa cells to a starting OD600 of ~0.1.
-
Incubate the plate with shaking for a sufficient time to allow for growth and pyoverdine production (e.g., 6 hours).
-
Pellet the bacterial cells by centrifugation.
-
Transfer the supernatant to a new 96-well plate.
-
Add the CAS solution to each well and incubate for 30 minutes.
-
Measure the absorbance at 665 nm.
-
Normalize the pyoverdine production to bacterial growth by measuring the OD595 of the cell pellet.
-
Calculate the IC50 for pyoverdine production inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the PvdQ signaling pathway and the workflow for validating its inhibition.
Caption: PvdQ's role in pyoverdine biosynthesis and its inhibition by this compound.
Caption: Experimental workflow for validating PvdQ inhibitors.
References
- 1. Identification of Inhibitors of PvdQ, an Enzyme Involved in the Synthesis of the Siderophore Pyoverdine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization and high-throughput screening of inhibitors of PvdQ, an NTN hydrolase involved in pyoverdine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of ML318, a PvdQ Acylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bacterial enzyme inhibitor ML318, with a focus on its known activity and the critical context of cross-reactivity. This compound is a potent biaryl nitrile inhibitor of the PvdQ acylase in Pseudomonas aeruginosa.[1][2] PvdQ is an enzyme essential for the biosynthesis of pyoverdine, a siderophore that plays a crucial role in iron acquisition and virulence of this pathogenic bacterium.[1][2][3] This guide summarizes the available quantitative data for this compound, details relevant experimental protocols, and discusses the importance of comprehensive cross-reactivity profiling for the development of selective enzyme inhibitors.
Data Presentation: Performance of this compound
The following table summarizes the key quantitative performance indicators for this compound based on currently available data.
| Target Enzyme | Organism | Assay Type | IC50 | Whole-Cell Activity (Pyoverdine Production Inhibition) | Mammalian Cell Toxicity | Reference |
| PvdQ Acylase | Pseudomonas aeruginosa | In vitro biochemical | 20 nM | IC50 < 50 µM | No apparent toxicity in HeLa cells up to 100 µM |
Note on Cross-Reactivity Data: To date, comprehensive public data on the cross-reactivity of this compound against a broad panel of other bacterial enzymes is not available. The discovery documentation for this compound primarily focused on its potent inhibition of PvdQ and its effects on P. aeruginosa. Therefore, a direct comparison of this compound's selectivity against alternative inhibitors is not currently possible. The following sections will delve into the established methodologies for determining such selectivity, which is a critical step in the further development and characterization of this and any other enzyme inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of enzyme inhibitors. Below are representative protocols for the in vitro and whole-cell analysis of PvdQ inhibition.
In Vitro Enzymatic Inhibition Assay for PvdQ
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory potency of compounds against purified PvdQ.
1. Reagents and Materials:
-
Purified PvdQ enzyme
-
Fluorogenic substrate (e.g., a long-chain fatty acid conjugated to a fluorescent reporter)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound or other test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a positive control for inhibition (0% enzyme activity).
-
Add purified PvdQ enzyme to all wells except the positive control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Whole-Cell Pyoverdine Production Assay
This protocol assesses the ability of an inhibitor to block pyoverdine biosynthesis in a bacterial culture.
1. Reagents and Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-limited growth medium (e.g., succinate medium)
-
This compound or other test compounds dissolved in DMSO
-
96-well clear, flat-bottom plates
-
Spectrophotometer or microplate reader
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Inoculate the iron-limited medium with an overnight culture of P. aeruginosa to a low starting optical density (e.g., OD600 of 0.05).
-
Dispense the bacterial suspension into the wells of a 96-well plate.
-
Add the diluted compound solutions to the wells. Include a DMSO-only control.
-
Incubate the plate at 37°C with shaking for a suitable period (e.g., 18-24 hours) to allow for bacterial growth and pyoverdine production.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the absorbance at 405 nm (A405), which corresponds to the pyoverdine concentration.
3. Data Analysis:
-
Normalize the pyoverdine production (A405) to bacterial growth (OD600) for each well.
-
Plot the normalized pyoverdine production against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 for pyoverdine inhibition in the whole-cell context.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
References
- 1. Identification of inhibitors of PvdQ, an enzyme involved in the synthesis of the siderophore pyoverdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of PvdQ, an Enzyme Involved in the Synthesis of the Siderophore Pyoverdine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of ML318's Role in Host Response to Bacterial Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging role of the METTL3 inhibitor, ML318, in the context of bacterial infections. While the primary therapeutic focus for METTL3 inhibitors has been oncology, recent in vivo data has shed light on its potential impact on the host's ability to combat bacterial pathogens. This document summarizes the key experimental findings, details the methodologies used for in vivo validation, and compares the outcomes to provide a clear perspective for researchers in infectious diseases and drug development.
**Executive Summary
This compound is a potent and selective inhibitor of METTL3, an RNA methyltransferase enzyme. The majority of research on this compound has centered on its anti-cancer properties. However, the role of METTL3 in the host response to bacterial infection is a nascent field of study. A pivotal 2025 study investigating the impact of METTL3 knockdown in a murine model of Staphylococcus aureus pneumonia revealed that the absence of METTL3 exacerbates the infection. This suggests that METTL3 plays a critical role in the host's innate immune response to this pathogen. Consequently, the use of a METTL3 inhibitor like this compound in the context of a bacterial infection may be detrimental rather than beneficial, a crucial consideration for its clinical development.
Comparative Analysis of In Vivo Data
The following table summarizes the key quantitative data from a murine pneumonia model of Staphylococcus aureus infection, comparing the outcomes in mice with METTL3 knockdown to control mice.
| Parameter | Control Group | METTL3 Knockdown Group | Reference |
| Survival Rate | Higher | Lower | [1] |
| Bacterial Colonization (Lungs) | Lower | More Severe | [1] |
| Lung Damage | Less Severe | More Severe | [1] |
| Inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Lower Levels | Increased Levels | [1] |
| Oxidative Stress (Lungs) | Lower | Exacerbated | [1] |
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide.
Murine Pneumonia Model for S. aureus Infection
-
Animal Model: C57BL/6J mice are used for this model.
-
METTL3 Knockdown: A specific siRNA (si-m-METTL3-008) is used to achieve METTL3 knockdown in the mice. A control group receives a non-targeting siRNA.
-
Infection: An acute pneumonia model is established by intratracheal injection of S. aureus (2 x 10^7 CFUs) into both the METTL3 knockdown and control mice.
-
Monitoring: The survival rates of both groups of mice are monitored and compared.
-
Outcome Assessment:
-
Bacterial Load: Bacterial colonization in the lungs is assessed to determine the severity of the infection.
-
Histopathology: Lung tissue is examined for damage.
-
Cytokine Analysis: Levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α are measured.
-
Oxidative Stress: Markers of oxidative stress in the lungs are evaluated.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of METTL3 in Host Immune Response
Caption: METTL3's role in the host response to S. aureus infection.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of METTL3's role in bacterial pneumonia.
Conclusion and Future Directions
The available in vivo evidence indicates that METTL3 is a crucial component of the host's defense mechanism against S. aureus pneumonia. The knockdown of METTL3 leads to a more severe disease phenotype, characterized by increased bacterial burden, heightened inflammation, and increased mortality. This suggests that the use of METTL3 inhibitors like this compound could be contraindicated in patients with active bacterial infections.
For drug development professionals, this underscores the importance of evaluating the immunomodulatory effects of novel therapeutic agents in the context of infectious diseases, even when the primary indication is non-infectious. Future research should aim to elucidate the precise molecular mechanisms by which METTL3 regulates the innate immune response to various bacterial and viral pathogens. Furthermore, in vivo studies employing this compound directly, rather than METTL3 knockdown, are warranted to confirm these findings and to assess any potential off-target effects. A deeper understanding of the interplay between METTL3 and the host immune system will be critical for the safe and effective clinical translation of METTL3 inhibitors.
References
Head-to-Head Comparison: ML318 and Tobramycin in the Context of Pseudomonas aeruginosa
A Comparative Analysis of a Novel Virulence Factor Inhibitor and a Conventional Aminoglycoside Antibiotic
For researchers and professionals in drug development, understanding the diverse strategies to combat pathogenic bacteria is paramount. This guide provides a detailed head-to-head comparison of two distinct antimicrobial agents, ML318 and tobramycin, with a specific focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa. While tobramycin is a well-established, broad-spectrum antibiotic, this compound represents a novel approach by targeting a specific virulence factor. This document outlines their mechanisms of action, presents available experimental data, and details relevant experimental protocols.
Overview of this compound and Tobramycin
Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic that has been a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by P. aeruginosa, for decades.[1][2][3] In contrast, this compound is a recently identified small molecule inhibitor that targets the PvdQ acylase of P. aeruginosa, an enzyme crucial for the biosynthesis of the siderophore pyoverdine.[4] By inhibiting pyoverdine production, this compound effectively limits bacterial growth under iron-deficient conditions, which are characteristic of the host environment during an infection.[4]
Chemical Properties
A summary of the key chemical properties of this compound and tobramycin is presented in Table 1.
| Property | This compound | Tobramycin |
| IUPAC Name | 2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | (2S,3R,4S,5S,6R)-4-amino-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-6-(hydroxymethyl)oxane-3,5-diol |
| Molecular Formula | C₁₄H₈F₄N₂ | C₁₈H₃₇N₅O₉ |
| Molecular Weight | 280.22 g/mol | 467.52 g/mol |
| CAS Number | 1610516-67-0 | 32986-56-4 |
| PubChem CID | 56604881 | 36294 |
Mechanism of Action
The fundamental difference between this compound and tobramycin lies in their mechanisms of action. Tobramycin directly targets a vital cellular process, leading to bacterial cell death, while this compound inhibits a virulence factor, thereby attenuating the pathogen's ability to thrive in the host.
This compound: Inhibition of Pyoverdine Biosynthesis
This compound acts as a potent inhibitor of the PvdQ acylase, a periplasmic enzyme in P. aeruginosa. PvdQ is involved in the maturation of pyoverdine, a siderophore that is essential for scavenging iron from the host environment. By binding to the acyl-binding site of PvdQ, this compound prevents the production of mature pyoverdine, thereby starving the bacteria of iron and inhibiting their growth.
Tobramycin: Inhibition of Protein Synthesis
Tobramycin, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins and ultimately, bacterial cell death.
In Vitro Activity against P. aeruginosa
Direct comparative studies on the in vitro activity of this compound and tobramycin are not available in the public domain. However, data from independent studies provide insights into their respective potencies.
| Parameter | This compound | Tobramycin |
| Target | PvdQ Acylase | 30S Ribosomal Subunit |
| Effect | Inhibition of pyoverdine production, growth inhibition under iron limitation | Inhibition of protein synthesis, bactericidal |
| IC₅₀ (Enzyme) | 6 - 20 nM (for PvdQ acylase) | Not Applicable |
| IC₅₀ (Bacteria) | 19 - 41 µM (for P. aeruginosa PAO1, iron-limiting conditions) | Not Applicable |
| MIC₅₀ | Not Reported | 1 µg/mL (for clinical isolates from cystic fibrosis patients) |
| MIC₉₀ | Not Reported | 8 µg/mL (for clinical isolates from cystic fibrosis patients) |
| Spectrum of Activity | Specific to pyoverdine-producing Pseudomonas | Broad-spectrum against Gram-negative bacteria, including Pseudomonas, Enterobacteriaceae, etc. |
Resistance Mechanisms
The development of resistance is a critical consideration for any antimicrobial agent. The mechanisms of resistance to tobramycin are well-characterized, while those for this compound are still under investigation.
This compound: As this compound targets a non-essential gene for in vitro growth under iron-replete conditions, the selective pressure for resistance development may be lower compared to conventional antibiotics. Potential resistance mechanisms could involve mutations in the pvdQ gene leading to reduced binding of the inhibitor, or upregulation of alternative iron acquisition systems.
Tobramycin: Resistance to tobramycin in P. aeruginosa can occur through several mechanisms, including:
-
Enzymatic modification: Production of aminoglycoside-modifying enzymes that inactivate the drug.
-
Reduced uptake/impermeability: Alterations in the outer membrane that limit the entry of tobramycin into the cell.
-
Efflux pumps: Active transport of the drug out of the bacterial cell.
-
Target site modification: Mutations in the ribosomal target that prevent tobramycin binding.
Experimental Protocols
PvdQ Acylase Inhibition Assay (for this compound)
The following is a generalized workflow for an in vitro assay to determine the inhibitory activity of compounds like this compound against PvdQ acylase.
Minimum Inhibitory Concentration (MIC) Assay (for Tobramycin)
The MIC of tobramycin against P. aeruginosa is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Summary and Future Perspectives
This compound and tobramycin represent two disparate but potentially complementary strategies for combating P. aeruginosa infections.
Tobramycin remains a critical therapeutic option due to its potent bactericidal activity and broad spectrum. However, the emergence of resistance necessitates the exploration of alternative and adjunct therapies.
This compound , as a virulence factor inhibitor, offers a novel approach that may be less likely to induce resistance. By disarming the pathogen rather than directly killing it, this compound could potentially be used in combination with conventional antibiotics to enhance their efficacy and reduce the selective pressure for resistance. Further in vivo studies are required to validate the therapeutic potential of this compound and to explore its role in combination therapy with antibiotics like tobramycin.
This comparative guide highlights the importance of a multifaceted approach to antimicrobial drug discovery and development. While direct-acting bactericidal agents are essential, targeting virulence factors presents a promising avenue for future therapeutic interventions against challenging pathogens like P. aeruginosa.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tobramycin - Wikipedia [en.wikipedia.org]
- 3. The use of tobramycin for Pseudomonas aeruginosa: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule inhibitor of Pseudomonas aeruginosa PvdQ acylase, an enzyme involved in siderophore pyoverdine synthesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML318: A Guide for Laboratory Professionals
For researchers and scientists handling ML318, a chemical compound with the CAS number 1610516-67-0, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Essential Safety and Handling Information
Before proceeding with the disposal of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound, available from suppliers like MedchemExpress, offers comprehensive information on its physical and chemical properties, hazards, and safe handling procedures.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Avoid direct contact with skin and eyes.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1610516-67-0 |
| Molecular Formula | C₂₃H₁₆ClF₃N₂O₂ |
| Molecular Weight | 456.84 g/mol |
| Appearance | A solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following procedure outlines the general steps for its safe disposal.
-
Waste Identification and Segregation:
-
Identify all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Never mix unknown wastes.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical properties of this compound.
-
The label should clearly indicate "Hazardous Waste" and include the chemical name "this compound" and its associated hazards.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is essential for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
Essential Safety and Handling Guidelines for M-318™ Corrosion Inhibitor
This document provides crucial safety protocols and logistical information for the handling and disposal of M-318™ Close System Corrosion Inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals who may work with this substance.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for M-318™.
| Parameter | Value | Reference |
| Composition | ||
| Sodium Nitrite | 30 - 40% | [1] |
| Sodium Hydroxide | < 0.5% | [1] |
| Exposure Limits | ||
| Sodium Hydroxide | 2 mg/m³ | [1] |
| Sodium Nitrite | Not Available | [1] |
Hazard Identification and Personal Protective Equipment
M-318™ and its concentrated solutions are corrosive and can cause harm to the skin, eyes, and respiratory system, with a particular risk to mucous membranes.[1] While ingestion is considered only slightly toxic in small amounts, and skin absorption toxicity is low, direct contact can cause irritation. Eye contact is particularly dangerous and can lead to permanent injury.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling M-318™:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to avoid skin contact.
-
Respiratory Protection: Use with adequate ventilation. In case of fumes, a suitable respirator should be worn.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Procedures:
-
Ventilation: Always work in a well-ventilated area to avoid fume inhalation.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Container Management: Keep the container tightly closed when not in use.
-
Hygiene: Wash hands thoroughly after handling the substance.
First Aid Measures:
-
Inhalation: If fumes are inhaled, move the individual to a safe area with fresh air. Seek immediate medical attention if necessary.
-
Ingestion: If accidentally swallowed, drink plenty of water. Do not induce vomiting. Seek medical attention immediately.
-
Skin Contact: In case of skin contact, rinse the affected area with fresh water for at least 15 minutes. If irritation persists, consult a physician.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek prompt medical advice.
Spill and Disposal Plan:
In the event of a spill, contain the substance with an inert absorbent material and place it in a suitable, closed container for disposal. Do not let the product enter drains. For disposal of the chemical, follow all local and national regulations for hazardous waste.
Experimental Workflow: Safe Handling and Disposal of M-318™
The following diagram outlines the procedural workflow for the safe handling and disposal of M-318™.
Caption: Workflow for safe handling and disposal of M-318™.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
